4-Ethynyl-1,3-dimethyl-1H-pyrazole
Description
The exact mass of the compound 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQRCEZDXARLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486012 | |
| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61514-53-2 | |
| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Ethynyl-1,3-dimethyl-1H-pyrazole stands as a significant building block, valued for its utility in constructing complex molecular architectures, particularly as a key intermediate in the synthesis of kinase inhibitors for cancer therapy and in the design of novel agrochemicals.[1] Its reactive ethynyl group offers a versatile handle for a variety of coupling reactions, making a thorough understanding of its spectroscopic properties essential for any researcher working with this compound.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that while extensive research has been conducted on variously substituted pyrazoles, a definitive publication containing the complete experimental spectroscopic data for this specific molecule remains elusive at the time of this writing. Therefore, this document presents a combination of predicted data, strongly rooted in the experimental findings for structurally analogous compounds, and established, field-proven methodologies for spectroscopic analysis. This approach is designed to offer a robust and scientifically sound resource for researchers, providing both a reliable set of expected values and the practical knowledge to acquire and interpret the actual data in a laboratory setting.
Section 1: Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are primarily based on the reported experimental data for the closely related compound, 5-chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole, with adjustments made to account for the absence of the chloro substituent at the C5 position.
Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ¹H | ~7.30 | Singlet | H5 | The removal of the electron-withdrawing chloro group at C5 in the reference compound will cause an upfield shift for the adjacent proton. |
| ~3.75 | Singlet | N-CH₃ | Based on typical chemical shifts for N-methyl groups in pyrazole systems.[2] | |
| ~3.10 | Singlet | C≡C-H | The terminal alkyne proton typically resonates in this region. | |
| ~2.25 | Singlet | C-CH₃ | Consistent with methyl groups attached to a pyrazole ring.[2] | |
| ¹³C | ~149 | Singlet | C3 | Based on data for similar pyrazole structures. |
| ~138 | Singlet | C5 | The absence of the chloro substituent will lead to a downfield shift compared to the reference compound. | |
| ~110 | Singlet | C4 | The carbon bearing the ethynyl group. | |
| ~83 | Singlet | C ≡C-H | Typical chemical shift for a terminal alkyne carbon. | |
| ~70 | Singlet | C≡C -H | Typical chemical shift for a terminal alkyne carbon. | |
| ~36 | Singlet | N-CH₃ | In agreement with known N-methylated pyrazoles.[2] | |
| ~13 | Singlet | C-CH₃ | Consistent with C-methyl groups on a pyrazole ring.[2] |
Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 135.0922 | Molecular ion peak (protonated) |
Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |
| ~1550 | Medium | C=N/C=C stretch (pyrazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
Section 2: Experimental Protocols for Spectroscopic Analysis
The following sections detail the step-by-step methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is common for small organic molecules and allows for easy comparison with literature data.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes the splitting of carbon signals by attached protons, simplifying the spectrum and improving the signal-to-noise ratio.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Causality and Self-Validation:
-
Choice of Solvent: CDCl₃ is a relatively non-polar solvent that is unlikely to interact significantly with the analyte, providing a spectrum that reflects the molecule's intrinsic electronic environment.
-
Internal Standard: TMS is chemically inert and has a single, sharp resonance that does not overlap with most organic signals, making it an ideal reference.
-
Proton Decoupling in ¹³C NMR: This is crucial for obtaining a clear spectrum where each unique carbon atom appears as a single peak, simplifying spectral interpretation.
Workflow Diagram:
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity to avoid interference from contaminants.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Operate the mass spectrometer in positive ion mode to generate protonated molecules [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
-
Causality and Self-Validation:
-
ESI Source: This is a "soft" ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion.
-
High-Resolution MS: This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its chemical formula.
-
MS/MS Fragmentation: The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
Workflow Diagram:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Causality and Self-Validation:
-
ATR Accessory: This technique requires minimal sample preparation and is non-destructive, making it a rapid and convenient method for analyzing solid samples.
-
Background Correction: This is a critical step to ensure that the observed absorption bands are solely due to the sample and not atmospheric components.
Workflow Diagram:
Section 3: Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While direct experimental data is not yet published, the predicted spectroscopic values, derived from a closely related and well-characterized analogue, offer a reliable starting point for researchers. The detailed experimental protocols and the rationale behind them are designed to empower scientists to confidently acquire and interpret their own data, ensuring the scientific rigor required in drug development and other high-stakes research endeavors. As the use of this versatile building block continues to grow, the data and methodologies presented here will serve as a valuable resource for the scientific community.
References
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Ethynyl-1,3-dimethyl-1H-pyrazole: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
4-Ethynyl-1,3-dimethyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a dimethylpyrazole core with a reactive ethynyl group, position it as a valuable building block for the synthesis of complex molecular architectures. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The terminal alkyne functionality allows for its facile incorporation into larger molecules through highly efficient and versatile reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, offering a technical resource for researchers in the pharmaceutical and life sciences.
Commercial Availability
This compound is available from specialized chemical suppliers. The primary identified vendor is MySkinRecipes, which provides the compound with a purity of 97%.[3] Researchers interested in procuring this reagent should inquire with chemical suppliers specializing in heterocyclic building blocks and pharmaceutical intermediates.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Purity | Available Quantities | Storage Conditions |
| MySkinRecipes | 61514-53-2 | 97% | 100mg, 250mg, 1g | 2-8°C, dry |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the iodination of 1,3-dimethyl-1H-pyrazole followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Step 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole (Precursor)
The key precursor, 4-iodo-1,3-dimethyl-1H-pyrazole, can be synthesized from the readily available 1,3-dimethyl-1H-pyrazole. The iodination of pyrazoles can be accomplished using various reagents, with a common method involving the use of iodine in the presence of an oxidizing agent.
Step 2: Sonogashira Coupling and Deprotection
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this step, 4-iodo-1,3-dimethyl-1H-pyrazole is coupled with an acetylene source, typically a protected form such as (trimethylsilyl)acetylene, to prevent self-coupling. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The final step involves the removal of the silyl protecting group to yield the terminal alkyne.
Detailed Experimental Protocol (Adapted from general procedures for Sonogashira coupling on pyrazoles)
Step 2a: Sonogashira Coupling of 4-Iodo-1,3-dimethyl-1H-pyrazole with (Trimethylsilyl)acetylene
-
Materials:
-
4-Iodo-1,3-dimethyl-1H-pyrazole
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3-dimethyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent, followed by the base (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add (trimethylsilyl)acetylene (1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-1,3-dimethyl-1H-pyrazole.
-
Step 2b: Deprotection of the Trimethylsilyl Group
-
Materials:
-
4-((Trimethylsilyl)ethynyl)-1,3-dimethyl-1H-pyrazole
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
-
Procedure (using TBAF):
-
Dissolve the silylated pyrazole (1.0 equiv) in THF.
-
Add TBAF (1.1 equiv) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to yield this compound.[4][5][6]
-
-
Alternative Procedure (using K₂CO₃/MeOH):
-
Dissolve the silylated pyrazole in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature until deprotection is complete as indicated by TLC.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to obtain the product.[4]
-
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the pyrazole C5-H proton.
-
A singlet for the acetylenic proton.
-
Two singlets for the two methyl groups (N-CH₃ and C3-CH₃).
-
-
¹³C NMR:
-
Signals for the two alkyne carbons.
-
Signals for the pyrazole ring carbons.
-
Signals for the two methyl carbons.
-
-
IR Spectroscopy:
-
A sharp, weak absorption band for the terminal alkyne C≡C stretch (around 2100 cm⁻¹).
-
A sharp absorption band for the acetylenic C-H stretch (around 3300 cm⁻¹).
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound.
-
Applications in Drug Discovery and Chemical Biology
The unique structure of this compound makes it a highly valuable reagent in several areas of drug discovery and chemical biology.
Kinase Inhibitor Synthesis
The pyrazole scaffold is a common feature in many kinase inhibitors.[10][11] The ethynyl group of this compound can serve as a key anchoring point or a reactive handle to introduce other functionalities to modulate the binding affinity and selectivity of kinase inhibitors.[3] Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive component for designing novel inhibitors targeting the ATP-binding site of kinases.
Click Chemistry and Bioorthogonal Labeling
The terminal alkyne of this compound is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is widely used in drug discovery for lead generation and optimization due to its high efficiency, selectivity, and biocompatibility. This allows for the rapid synthesis of libraries of pyrazole-containing compounds for biological screening. Furthermore, in the field of chemical biology, this compound can be used to label biomolecules that have been metabolically or genetically engineered to contain an azide group.
Agrochemical Research
The pyrazole ring is also a key component in many agrochemicals. The introduction of an ethynyl group allows for the synthesis of novel derivatives with potentially enhanced pesticidal or herbicidal activity.[3]
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and related fields. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for the synthesis of novel compounds. The presence of both a privileged pyrazole scaffold and a reactive alkyne functionality provides a powerful platform for the development of new kinase inhibitors, the construction of compound libraries via click chemistry, and the exploration of new agrochemicals. As the demand for novel and effective therapeutic agents continues to grow, the utility of such well-designed building blocks will undoubtedly increase.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL not available)
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL not available)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL not available)
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL not available)
- Deprotection of silyl ether by TBAF.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL not available)
- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating - ResearchG
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- This compound - MySkinRecipes. (URL not available)
- (PDF) (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)
- Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. (URL not available)
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Supplier & Distributor of CAS# 39270-96-9. (URL not available)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL not available)
- (PDF)
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (URL not available)
- (PDF)
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (URL not available)
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)
- 51294-74-7|4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole - BLDpharm. (URL not available)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
- 2 questions about TBAF deprotection : r/chemistry - Reddit. (URL not available)
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. (URL not available)
- 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | CAS No- 777032-52-7. (URL not available)
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (URL not available)
- 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem. (URL not available)
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Copper-Free Click Chemistry with 4-Ethynyl-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Bioorthogonal Toolkit with a Novel Pyrazole-Based Alkyne
The advent of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the most powerful tools in this field is the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that proceeds with high efficiency and specificity without the need for cytotoxic copper catalysts.[][2] While a variety of strained cyclooctynes have been developed for SPAAC, the exploration of small, versatile, and electronically tunable linear alkynes continues to be an area of significant interest. This document introduces 4-Ethynyl-1,3-dimethyl-1H-pyrazole as a promising reagent for copper-free click chemistry, offering a unique combination of properties derived from its heterocyclic core.
Pyrazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[3] The pyrazole scaffold is a key component in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[3] By functionalizing this privileged structure with an ethynyl group, we present a novel building block for bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive overview of its synthesis, proposed reactivity, and detailed protocols for its application in a representative bioconjugation workflow.
Synthesis of this compound: A Proposed Route
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1,3-dimethylpyrazole. The key steps involve the iodination of the pyrazole ring followed by a Sonogashira coupling reaction.
Step 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole
The direct iodination of the pyrazole ring at the C4 position is a well-established transformation. The C4 position is susceptible to electrophilic substitution.[4] A reliable method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, to regenerate the electrophilic iodine species in situ.[5][6]
Protocol 1: Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole
| Reagent/Material | Molecular Weight | Amount | Moles |
| 1,3-Dimethylpyrazole | 96.13 g/mol | 9.61 g | 0.10 |
| Iodine (I₂) | 253.81 g/mol | 25.4 g | 0.10 |
| Hydrogen Peroxide (30% w/w) | 34.01 g/mol | ~11.3 mL | ~0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 13.8 g | 0.10 |
| Deionized Water | 18.02 g/mol | 100 mL | - |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |
| Saturated Sodium Thiosulfate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 1,3-dimethylpyrazole (9.61 g, 0.10 mol) and iodine (25.4 g, 0.10 mol).
-
Add 100 mL of deionized water and stir the mixture at room temperature for 1 hour.
-
Add potassium carbonate (13.8 g, 0.10 mol) portion-wise over 15 minutes.
-
Slowly add 30% hydrogen peroxide (~11.3 mL, ~0.11 mol) dropwise over 1-2 hours using a dropping funnel. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to remove any unreacted iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 4-iodo-1,3-dimethyl-1H-pyrazole as a solid.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7] In this step, the synthesized 4-iodo-1,3-dimethyl-1H-pyrazole is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[7][8]
Protocol 2: Synthesis of this compound
| Reagent/Material | Molecular Weight | Amount | Moles |
| 4-Iodo-1,3-dimethyl-1H-pyrazole | 222.02 g/mol | 2.22 g | 0.01 |
| Trimethylsilylacetylene (TMSA) | 98.22 g/mol | 1.47 mL | 0.012 |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 70 mg | 0.0001 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 19 mg | 0.0001 |
| Triethylamine (TEA) | 101.19 g/mol | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
| Tetrabutylammonium Fluoride (TBAF) | 261.46 g/mol | 11 mL | 0.011 |
| Diethyl Ether | - | 100 mL | - |
| Saturated Ammonium Chloride | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3-dimethyl-1H-pyrazole (2.22 g, 0.01 mol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mol%), and CuI (19 mg, 0.1 mol%).
-
Add anhydrous THF (30 mL) and triethylamine (20 mL) via syringe.
-
Add trimethylsilylacetylene (1.47 mL, 0.012 mol) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
-
Dissolve the crude product in THF (20 mL) and cool to 0 °C.
-
Add a 1 M solution of TBAF in THF (11 mL, 0.011 mol) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated ammonium chloride solution (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
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Application Notes & Protocols: Leveraging 4-Ethynyl-1,3-dimethyl-1H-pyrazole for Advanced Bioorthogonal Labeling
Introduction: The Convergence of Privileged Scaffolds and Bioorthogonal Chemistry
In the landscape of chemical biology and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in medicinal chemistry.[3][4][6] Concurrently, the field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment.[7] These reactions, which proceed with high selectivity and efficiency within living organisms without interfering with endogenous processes, have become indispensable tools for researchers.[7][8]
This guide introduces 4-Ethynyl-1,3-dimethyl-1H-pyrazole , a molecule poised at the intersection of these two powerful domains. By functionalizing the versatile pyrazole core with a terminal alkyne, this reagent becomes a powerful probe for bioorthogonal "click" chemistry reactions.[9] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of this compound in two cornerstone bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field to ensure robust and reproducible results.
Physicochemical Properties and Synthesis of this compound
While specific experimental data for this compound is not extensively documented, its properties can be reliably inferred from its structure and the known characteristics of similar pyrazole derivatives.[10][11]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H8N2 | Based on chemical structure |
| Molecular Weight | 120.15 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small, substituted aromatic heterocycles |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH2Cl2, MeOH). Limited solubility in aqueous solutions. | The aromatic pyrazole ring and methyl groups contribute to its organic solubility. The terminal alkyne offers some polarity. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and bases. | The pyrazole ring is generally stable. The terminal alkyne proton is weakly acidic. |
Synthesis Outline: A plausible synthetic route to this compound can be adapted from established methods for pyrazole synthesis.[12][13][14] A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functionalization to introduce the ethynyl group.
Caption: Plausible synthetic route for this compound.
Bioorthogonal Applications: CuAAC and SPAAC
This compound serves as a versatile reagent for two primary classes of bioorthogonal "click" reactions. The choice between these methods depends on the specific biological system and experimental constraints.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective ligation between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[9][15][16][17][18][19] This reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions.[15][16][19]
Mechanism: The reaction proceeds through the copper(I)-catalyzed formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[15][16][17]
Caption: General workflow for SPAAC-mediated live-cell labeling.
Protocol: Live-Cell Imaging using SPAAC
This protocol describes the labeling of a biomolecule in living cells, which has been metabolically tagged with an azide, using a cyclooctyne reporter. The inverse labeling strategy, where the biomolecule is tagged with this compound and reacted with an azide-functionalized reporter, is also feasible.
Materials:
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom plates).
-
Azide-modified metabolic precursor (e.g., azido-sugar, azido-amino acid).
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488).
-
Complete cell culture medium.
-
PBS or other imaging buffer.
Procedure:
-
Incubate the cells with the azide-modified metabolic precursor in complete culture medium for a duration appropriate to label the biomolecule of interest (typically 12-48 hours).
-
Wash the cells three times with warm PBS to remove any unincorporated precursor.
-
Add the strained cyclooctyne-fluorophore conjugate (final concentration 5-25 µM) to the cells in fresh culture medium.
-
Incubate the cells for 30-90 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with warm PBS to remove the excess reporter.
-
Add fresh imaging buffer to the cells.
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
Causality Behind Experimental Choices:
-
Catalyst-Free: The absence of a copper catalyst is the primary advantage of SPAAC for live-cell applications, as it avoids cytotoxicity associated with copper.
-
Strained Cyclooctyne: The choice of cyclooctyne (e.g., DBCO, BCN, DIFO) will influence the reaction kinetics and the hydrophobicity of the probe. DBCO is a commonly used and commercially available option with good reactivity and stability.
Data Presentation and Troubleshooting
Table of Reaction Parameters:
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Typical Alkyne Concentration | 10-100 µM | 5-25 µM (as the cyclooctyne) |
| Typical Azide Concentration | 1-10 µM | 1-10 µM |
| Reaction Time | 1-2 hours | 30-90 minutes |
| Temperature | Room Temperature | 37°C (in live cells) |
| Primary Application | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Ensure the ligand is present to stabilize Cu(I). |
| Low incorporation of the azide/alkyne handle | Optimize the concentration and incubation time of the metabolic precursor. | |
| High Background Signal (SPAAC) | Non-specific binding of the cyclooctyne probe | Decrease the concentration of the cyclooctyne-fluorophore. Increase the number of washing steps. Include a blocking step (e.g., with BSA) for fixed-cell applications. |
| Cell Toxicity | Copper toxicity (CuAAC) | Ensure the use of a copper-chelating ligand. Reduce the concentration of copper and the incubation time. For live-cell studies, switch to SPAAC. |
| Probe-induced toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne or cyclooctyne probe. |
Conclusion
This compound represents a promising new tool for the bioorthogonal chemist's toolkit. Its pyrazole core offers potential for unique biological interactions and physicochemical properties, while the terminal alkyne provides a gateway to the powerful and versatile worlds of CuAAC and SPAAC. By understanding the principles and protocols outlined in this guide, researchers can effectively employ this reagent to label, visualize, and probe a wide array of biomolecules in diverse experimental contexts, from in vitro assays to live-cell imaging. The continued development of novel bioorthogonal reagents like this compound will undoubtedly fuel further discoveries in chemical biology and drug development.
References
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(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. Available at: [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available at: [Link]
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Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. Available at: [Link]
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Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. Available at: [Link]
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Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchGate. Available at: [Link]
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Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC - NIH. Available at: [Link]
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Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. Available at: [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]
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Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - Research Collection. Available at: [Link]
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Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study - MDPI. Available at: [Link]
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Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]
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Bioorthogonal 4 H-pyrazole "click" reagents - PubMed - NIH. Available at: [Link]
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Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. Available at: [Link]
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Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC - NIH. Available at: [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]
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Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). Available at: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]
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Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines - ResearchGate. Available at: [Link]
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Recent Advances in Bioorthogonal Reactions - ETH Zurich Research Collection. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available at: [Link]
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Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing). Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - MDPI. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
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Bioorthogonal Probes - Bio-Synthesis. Available at: [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. Available at: [Link]
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Strain-promoted azide-alkyne cycloaddition “click” as a Conjugation tool for building topological polymers | Request PDF - ResearchGate. Available at: [Link]
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Protocol & Application Notes: Vilsmeier-Haack Formylation for the Regioselective Synthesis of Pyrazole-4-carbaldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For drug discovery and medicinal chemistry professionals, the pyrazole nucleus is a privileged scaffold, and its functionalization is of paramount importance.[3] This document provides a detailed guide to the Vilsmeier-Haack formylation of pyrazoles, a critical transformation that typically yields pyrazole-4-carbaldehydes. These aldehydes are versatile intermediates for the synthesis of a wide array of more complex derivatives and condensed heterocyclic systems.[2][4] We will delve into the underlying mechanism, provide a robust, step-by-step laboratory protocol, discuss the impact of substrate electronics, and offer field-proven troubleshooting insights.
Theoretical Background and Mechanistic Insight
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[1][5] The resulting electrophilic species, a chloroiminium ion (often called the Vilsmeier reagent), is then used to introduce a formyl group onto a nucleophilic substrate.
Formation of the Vilsmeier Reagent
The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation. This step is exothermic and is best performed at low temperatures to ensure stability and prevent side reactions.
Regioselectivity in Pyrazole Formylation
The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms within the ring are electron-withdrawing, which reduces the electron density at the C-3 and C-5 positions. Consequently, the C-4 position becomes the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[4] This inherent electronic property makes the Vilsmeier-Haack reaction highly regioselective, almost exclusively yielding the pyrazole-4-carbaldehyde isomer.[4]
The Formylation Mechanism
The core mechanism involves the electrophilic attack of the pyrazole's C-4 position on the carbon of the chloroiminium ion. This forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step re-aromatizes the pyrazole ring, yielding an iminium salt intermediate. The final step is the aqueous work-up, where this iminium salt is readily hydrolyzed to afford the desired pyrazole-4-carbaldehyde.
Caption: Figure 1: Vilsmeier-Haack Formylation Mechanism on Pyrazoles
Experimental Protocol: Synthesis of a Generic Pyrazole-4-carbaldehyde
This protocol provides a generalized procedure. Researchers should note that reaction times, temperatures, and stoichiometry may need to be optimized based on the specific pyrazole substrate.
Reagents and Equipment
-
Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Substituted Pyrazole
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous (optional solvent)
-
Crushed Ice / Deionized Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), solid or saturated solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen balloon/line)
-
Ice-water bath and/or heating mantle
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup or recrystallization apparatus
-
Visualized Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Vilsmeier Reagent Preparation:
-
To a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere inlet, add anhydrous DMF (3.0 to 5.0 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 to 3.0 equivalents) dropwise via the dropping funnel to the chilled, stirring DMF. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. The formation of a white, viscous mixture or a crystalline solid indicates the Vilsmeier reagent has formed.[2]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF or another suitable anhydrous solvent like DCM.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, heating may be required (e.g., 60-120 °C).[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by slowly adding solid sodium carbonate or a saturated aqueous solution of Na₂CO₃ (or NaOH) until the pH is basic (pH > 8).[8]
-
The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract it several times with an organic solvent (e.g., EtOAc or DCM).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[2][8]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity. The aldehyde proton typically appears as a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum.
-
Substrate Scope and Reaction Parameters
The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups on the pyrazole ring increase its nucleophilicity, generally leading to faster reactions and higher yields under milder conditions.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or ester functionalities deactivate the ring, making the formylation significantly more difficult. These substrates may require higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent, and may still result in low yields or no reaction.[3][6]
-
Reactive Functional Groups: Certain functional groups can react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chlorides.[2][3]
| Pyrazole Substrate | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Varies (e.g., 3 eq POCl₃) | 120 | 1-4 | 50-75 | [3],[6] |
| 1-Phenyl-1H-pyrazol-3-ol Derivatives | ~4 eq POCl₃ / ~4 eq DMF | 70 | 24 | ~48 | [2] |
| Hydrazone precursors | Varies | 60-70 | 5-7 | Good to Excellent | [4],[7] |
| Pyrazoles with strong EWGs | N/A | High Temp | Long | Low (<5%) or No Reaction | [3],[6] |
References
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
-
Kazlauskaitė, J., Vektarienė, A., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]
-
Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27453. [Link]
-
Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2024, 101, 21-36. [Link]
-
Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for Labeling Biomolecules with 4-Ethynyl-1,3-dimethyl-1H-pyrazole
Introduction: The Strategic Advantage of Pyrazole-Alkynes in Bioorthogonal Chemistry
In the dynamic landscape of chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors.[1] Among the most prominent bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction's high efficiency, selectivity, and biocompatibility have made it an indispensable tool for conjugating probes to proteins, nucleic acids, and glycans.[4][5]
The choice of the alkyne-containing probe is critical and can significantly impact labeling efficiency, solubility, and biocompatibility. This guide focuses on a specific, yet versatile, terminal alkyne: 4-Ethynyl-1,3-dimethyl-1H-pyrazole . The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities and favorable physicochemical properties.[6][7] The incorporation of a pyrazole moiety into a bioorthogonal handle offers several potential advantages:
-
Enhanced Solubility: The polar nature of the pyrazole ring can improve the aqueous solubility of the labeling reagent and the resulting bioconjugate, which is particularly beneficial for in vivo applications.
-
Biocompatibility: As a common scaffold in pharmaceuticals, the pyrazole core is generally well-tolerated by biological systems.[8]
-
Modulable Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the terminal alkyne in CuAAC reactions.
-
Stable Adducts: The resulting triazole-pyrazole conjugate is chemically robust, ensuring the stability of the label under various experimental conditions.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for biomolecule labeling. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, step-by-step protocols for its use in labeling proteins, nucleic acids, and glycans.
Chemical Properties and Synthesis Overview
This compound is a small, functionalized pyrazole derivative featuring a terminal alkyne group, making it an ideal partner for azide-modified biomolecules in CuAAC reactions.
Synthesis: The synthesis of substituted pyrazoles can be achieved through various established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] For this compound, a multi-step synthesis would typically be required, potentially starting from a pre-functionalized pyrazole core.
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in bioconjugation is the CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne on the pyrazole and an azide group on the target biomolecule. The reaction is typically catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]
To enhance reaction efficiency and protect biomolecules from potential damage by copper ions, accelerating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS) are often employed.[2] These ligands stabilize the Cu(I) oxidation state and increase the reaction rate.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with an azide group. This can be achieved through various methods, such as the incorporation of azido-amino acids (e.g., azidohomoalanine) or post-translational chemical modification.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Accelerating ligand (e.g., THPTA)
-
Degassed buffers
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the accelerating ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM in degassed buffer.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
Add the accelerating ligand to a final concentration of 250-1000 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.
-
Data Presentation: Recommended Reagent Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | - | 10 - 100 µM |
| This compound | 10 mM in DMSO | 100 - 500 µM |
| CuSO₄ | 50 mM in H₂O | 50 - 200 µM |
| Accelerating Ligand (e.g., THPTA) | 50 mM in H₂O | 250 - 1000 µM |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1 - 5 mM |
Protocol 2: Labeling of Nucleic Acids
This protocol is applicable for labeling synthetic oligonucleotides or metabolically incorporated ethynyl-modified nucleosides in cellular DNA or RNA. Here, we describe the labeling of an azide-modified synthetic oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Accelerating ligand (e.g., THPTA)
-
Nuclease-free water and buffers
-
Purification method (e.g., ethanol precipitation, HPLC)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions as described in Protocol 1, using nuclease-free water.
-
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water or buffer to a final concentration of 50-200 µM.
-
Add the this compound stock solution to a final concentration of 0.5-2 mM.
-
Add the accelerating ligand to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.
-
-
Incubation:
-
Mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation, followed by washing the pellet with 70% ethanol to remove excess reagents. Alternatively, HPLC can be used for higher purity.
-
Protocol 3: Metabolic Labeling of Glycans
This protocol involves the metabolic incorporation of an azide-modified sugar analog into cellular glycans, followed by the CuAAC reaction with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
This compound
-
CuAAC reagents (as in Protocol 1)
-
Cell lysis buffer
-
Fluorescent azide or biotin-azide for detection
Step-by-Step Methodology:
-
Metabolic Incorporation:
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant containing the cellular proteins.
-
-
CuAAC Reaction:
-
Perform the CuAAC reaction on the cell lysate as described in Protocol 1. The azide is now on the glycans of the glycoproteins.
-
-
Detection and Analysis:
-
The labeled glycoproteins can be detected by conjugating a reporter molecule (e.g., a fluorescent dye or biotin) that contains an azide group. This is done in a subsequent click reaction.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot using a streptavidin conjugate if biotin was used.
-
Visualization of Workflows
Caption: Mechanism of CuAAC with this compound.
Caption: General workflow for biomolecule labeling.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of CuAAC chemistry.[4][14] To ensure the success of your labeling experiments, we recommend the following self-validating steps:
-
Reaction Optimization: Before committing your entire sample of a precious biomolecule, perform small-scale optimization reactions to determine the ideal concentrations of reagents and incubation time.
-
Controls: Always include a negative control (e.g., a reaction without the copper catalyst) to assess the level of non-specific labeling.
-
Analytical Verification: Confirm the successful conjugation using appropriate analytical techniques. For proteins, this could be mass spectrometry to detect the mass shift corresponding to the addition of the pyrazole-alkyne. For nucleic acids, gel electrophoresis can show a mobility shift.
Conclusion
This compound is a valuable addition to the bioorthogonal chemistry toolbox. Its pyrazole core offers potential benefits in terms of solubility and biocompatibility, making it an attractive choice for a wide range of bioconjugation applications. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile labeling reagent in their own work. By carefully following these guidelines and incorporating appropriate controls, scientists can confidently label and study biomolecules with high specificity and efficiency.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])
-
Strategic labelling approaches for RNA single-molecule spectroscopy - PMC - NIH. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])
-
Developing bioorthogonal probes to span a spectrum of reactivities - PMC - PubMed Central. (URL: [Link])
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - NIH. (URL: [Link])
-
Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. (URL: [Link])
-
Visualization of the Nucleolus Using Ethynyl Uridine - ResearchGate. (URL: [Link])
-
Metabolic engineering optimizes bioorthogonal glycan labeling in living cells - ChemRxiv. (URL: [Link])
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. (URL: [Link])
-
Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH. (URL: [Link])
-
The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer - University of Cambridge. (URL: [Link])
-
Native purification and labeling of RNA for single molecule fluorescence studies - PMC. (URL: [Link])
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. (URL: [Link])
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (URL: [Link])
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate - PrepChem.com. (URL: [Link])
-
Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed. (URL: [Link])
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry - KOPS. (URL: [Link])
-
Methods for Nonradioactive Labeling of Nucleic Acids - OUCI. (URL: [Link])
Sources
- 1. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sonogashira Coupling with Pyrazole Substrates
Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important heterocyclic building blocks. Pyrazoles are a cornerstone in medicinal chemistry, but their successful functionalization via Sonogashira coupling is not always straightforward. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your C-C bond-forming reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and offering systematic solutions.
Q1: My Sonogashira reaction with a halopyrazole substrate is showing low to no conversion. What are the primary factors to investigate?
Low or nonexistent conversion is a frequent frustration. The underlying cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.
Causality and Strategic Solutions:
-
Catalyst Inactivation by Pyrazole Coordination: Pyrazoles, as N-heterocyclic compounds, can act as ligands for the palladium center, leading to the formation of inactive or less active catalyst species. This coordination is a primary suspect in failed reactions.
-
Mitigation Strategy 1: Ligand Selection. The use of bulky, electron-rich phosphine ligands can sterically hinder the pyrazole's coordination to the palladium atom, thereby preserving the catalyst's activity. N-heterocyclic carbene (NHC) ligands are also highly effective in preventing catalyst poisoning and promoting the desired catalytic cycle.[1]
-
Mitigation Strategy 2: Copper-Free Conditions. In some cases, the presence of copper can exacerbate catalyst issues. Switching to a copper-free protocol can be beneficial, as it simplifies the catalytic system and avoids potential complications arising from copper-pyrazole interactions.[2]
-
-
Suboptimal Reaction Conditions: The reactivity of halopyrazoles can vary significantly based on the nature of the halogen and the substitution pattern on the ring.
-
Temperature Adjustment: While many Sonogashira reactions proceed efficiently at room temperature, less reactive starting materials, such as bromopyrazoles, may necessitate elevated temperatures to facilitate the oxidative addition step.[2] A careful increase in temperature should be explored, while being mindful of potential catalyst decomposition at excessively high temperatures.
-
Solvent and Base Screening: The choice of solvent and base can profoundly impact the reaction outcome. Aprotic polar solvents like DMF or DMSO are often effective.[2][3] The base not only neutralizes the hydrogen halide byproduct but can also influence the solubility of the reactants and the stability of the catalyst. Screening a panel of amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is recommended.
-
-
Reagent Quality: The Sonogashira coupling is sensitive to the presence of oxygen and water.
-
Anaerobic and Anhydrous Conditions: Rigorous exclusion of air and moisture is critical. Ensure that all solvents and liquid reagents are thoroughly degassed using techniques such as freeze-pump-thaw or by sparging with an inert gas like argon or nitrogen. Solid reagents should be dried before use. The presence of oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
The formation of a 1,3-diyne byproduct, resulting from the oxidative homocoupling of the terminal alkyne, is a classic side reaction in Sonogashira couplings, particularly in copper-catalyzed systems.
Strategies to Minimize Homocoupling:
-
Embrace Copper-Free Protocols: The copper(I) co-catalyst is a primary driver of Glaser coupling.[4] Transitioning to a well-established copper-free Sonogashira protocol is the most direct and often most effective way to eliminate this side product. A number of palladium catalysts and ligands have been developed that are highly efficient in the absence of copper.
-
Rigorous Oxygen Exclusion: Oxygen is the oxidant in the Glaser coupling reaction. As mentioned previously, meticulous degassing of all reaction components and maintaining a positive pressure of an inert gas throughout the experiment are paramount.
-
Slow Addition of the Alkyne: Adding the alkyne substrate slowly to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Q3: My N-unsubstituted pyrazole is not coupling efficiently. Should I consider N-protection?
The acidic N-H proton of an unsubstituted pyrazole can complicate the reaction by reacting with the base or interacting with the catalyst.
The Role of N-Protection:
While there are examples of successful Sonogashira couplings with N-unsubstituted pyrazoles, N-protection is a common and often effective strategy to improve reaction outcomes. Protecting the pyrazole nitrogen with a suitable group, such as a Boc, trityl, or a simple alkyl group, can prevent these undesirable side reactions and often leads to cleaner reactions and higher yields. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.
Frequently Asked Questions (FAQs)
-
What are the recommended starting conditions for a Sonogashira coupling with a novel pyrazole substrate? For an initial screening, a good starting point for an iodopyrazole would be a standard Pd/Cu system, such as PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%), and triethylamine in DMF at room temperature.[3] For a bromopyrazole, a copper-free system with a more specialized ligand, like [DTBNpP]Pd(crotyl)Cl, and a hindered base like 2,2,6,6-tetramethylpiperidine (TMP) in DMSO at room temperature or slightly elevated temperatures, is a promising starting point.[2]
-
Which halogen on the pyrazole ring is more reactive? In general, the reactivity of halopyrazoles in Sonogashira coupling follows the order: I > Br > Cl. Iodopyrazoles are the most reactive and typically couple under milder conditions. Bromopyrazoles are also viable substrates but may require more forcing conditions or more sophisticated catalyst systems. Chloropyrazoles are the least reactive and often present a significant challenge.
-
How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the progress of Sonogashira couplings. These methods allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts.
Data and Protocols
Comparative Table of Catalyst Systems for Pyrazole Substrates
| Catalyst System | Pyrazole Substrate | Key Advantages | Potential Drawbacks | Reference |
| PdCl₂(PPh₃)₂ / CuI | 4-Iodopyrazoles | Readily available, well-established | Prone to Glaser coupling, potential for catalyst poisoning | [3] |
| [DTBNpP]Pd(crotyl)Cl (Copper-Free) | 4-Bromopyrazoles | High efficiency for heteroaryl bromides, minimizes homocoupling | Requires specialized ligand | [2] |
| Pd(PPh₃)₄ / CuI | 4-Iodo-3H-pyrazole | Effective for specific substituted pyrazoles | Air-sensitive catalyst, potential for homocoupling | [5] |
| Microwave-assisted, Copper-Free | General aryl halides | Rapid reaction times, often improved yields | Requires specialized equipment | [6] |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of a 4-Iodopyrazole
This protocol is adapted from the successful coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles.[3]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by triethylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a 4-Bromopyrazole
This protocol is based on a robust method for heteroaryl bromides.[2]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-bromopyrazole (1.0 eq), [DTBNpP]Pd(crotyl)Cl (P2) (0.025 eq), and a stir bar to a vial.[2]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).[2]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).[2]
-
Reaction: Seal the vial and stir the mixture at room temperature. If the reaction is sluggish, the temperature can be cautiously increased to 60 °C. Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Sonogashira couplings of pyrazoles.
Sonogashira Catalytic Cycle (Copper-Free)
Caption: The catalytic cycle for a copper-free Sonogashira coupling reaction.
References
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Pd-Cu catalyzed Sonogashira cross coupling of 4-iodo-3,3-dimethyl-5-phenyl-3H- pyrazole with phenyl acetylene. ResearchGate. [Link]
-
Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing). [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. H-O-T. [Link]
-
PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat Akademi. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Sci-Hub. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. PMC - NIH. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Preventing Homocoupling of 4-Ethynyl-1,3-dimethyl-1H-pyrazole
Welcome to the technical support center for researchers working with 4-Ethynyl-1,3-dimethyl-1H-pyrazole and other terminal alkynes. This guide provides in-depth, field-proven insights into a common and often frustrating side reaction: oxidative homocoupling. As drug development professionals and synthetic chemists, maximizing the yield of your desired cross-coupled product is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Undesired Pathway: Alkyne Homocoupling
The terminal C-H bond in this compound is acidic and highly reactive, making it an excellent handle for carbon-carbon bond formation via reactions like the Sonogashira coupling. However, this same reactivity makes it susceptible to an undesired side reaction: oxidative homocoupling, which leads to the formation of a symmetrical 1,3-diyne dimer. This side reaction not only consumes your valuable starting material but also complicates purification.
The primary mechanisms for this homocoupling are copper-catalyzed processes, most notably the Glaser, Eglinton, and Hay couplings.[1][2][3]
-
Glaser Coupling: Discovered in 1869, this reaction involves a copper(I) salt (e.g., CuCl) and an oxidant, such as air (O₂), in the presence of a base.[2]
-
Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, like Cu(OAc)₂, with a base such as pyridine, avoiding the need for an external oxidant.[1][4]
-
Hay Coupling: A more practical modification of the Glaser coupling, this method uses a catalytic amount of a Cu(I) salt complexed with a ligand like tetramethylethylenediamine (TMEDA), which improves solubility in organic solvents.[1][2][3] Oxygen from the air regenerates the active Cu(II) species in the catalytic cycle.[1]
In the context of a Sonogashira reaction, which typically employs both a palladium catalyst and a copper(I) co-catalyst, the conditions are often ripe for this competing homocoupling pathway, especially if atmospheric oxygen is not rigorously excluded.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm performing a Sonogashira coupling and getting a high percentage of the homocoupled dimer of my pyrazole. What is the most likely cause?
A: The primary culprit is almost always the combination of the copper(I) co-catalyst and the presence of oxygen.[5][6][7] The copper catalyst, essential for the Sonogashira transmetalation step, can also readily catalyze the oxidative homocoupling of the terminal alkyne, especially when exposed to air.[5][6] This side reaction is often referred to as Glaser coupling.[6]
Q2: How can I minimize homocoupling without completely overhauling my established Sonogashira protocol?
A: The most effective immediate strategy is the rigorous exclusion of oxygen.
-
Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). This is more than just a balloon; it involves using Schlenk line techniques.
-
Degassing Solvents: Solvents must be thoroughly deoxygenated before use. The most effective method is to perform several "freeze-pump-thaw" cycles. Sparging the solvent with an inert gas for 30-60 minutes is a common, though slightly less effective, alternative.[7]
-
Reducing Atmosphere: Some protocols report that introducing a small amount of hydrogen gas (diluted with nitrogen or argon) into the reaction atmosphere can significantly reduce the homocoupling side product to as low as 2%.[6][8]
Q3: Are there "copper-free" Sonogashira conditions that eliminate this problem entirely?
A: Yes, and this is often the most robust solution. The development of copper-free Sonogashira protocols was driven largely by the need to avoid the homocoupling side reaction.[7][9] These methods rely solely on a palladium catalyst and typically require a suitable base and ligand system to proceed efficiently. While they completely prevent Glaser-type coupling, the reaction kinetics may differ, sometimes requiring higher temperatures or different palladium catalysts/ligands to achieve good yields.[10][11]
Q4: When should I consider using a protecting group for the alkyne?
A: Using a protecting group is a powerful, albeit longer, strategy. You should consider it when:
-
You have tried other methods (inert atmosphere, copper-free conditions) and still observe significant homocoupling.
-
Your synthesis involves multiple steps where the acidic alkyne proton could interfere with other reagents (e.g., Grignards, strong bases).
-
You need to perform a reaction at one end of a diyne without affecting the other.
The most common protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[7][12] These groups are easily installed, are stable to many reaction conditions (especially Sonogashira), and can be selectively removed later using a fluoride source (like TBAF) or basic/acidic conditions.[12][13]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled 1,3-diyne byproduct. | 1. Oxygen Contamination: In copper-catalyzed reactions, O₂ promotes oxidative Glaser coupling.[5][7] 2. High Copper Concentration: The rate of homocoupling can be dependent on the concentration of the copper catalyst. | 1. Improve Inert Conditions: Use Schlenk techniques. Degas all solvents and liquid reagents thoroughly using freeze-pump-thaw cycles.[7] 2. Reduce Copper Loading: Titrate down the amount of CuI to the minimum required for efficient cross-coupling (e.g., 0.5-1 mol%). 3. Switch to Copper-Free Protocol: Eliminate the problem by removing the copper catalyst entirely.[9][10] |
| Low or no yield of the desired cross-coupled product. | 1. Catalyst Inactivity: The palladium catalyst may have decomposed ("crashed out" as palladium black).[11] 2. Poor Reagent Quality: Impurities in the aryl halide or alkyne can poison the catalyst. The CuI may be old or oxidized.[11] 3. Incorrect Base/Solvent: The chosen base or solvent system may not be optimal for the specific substrates. | 1. Use Fresh Catalyst: Ensure the Pd catalyst is active. Consider using a more stable pre-catalyst. 2. Purify Reagents: Purify starting materials via chromatography, distillation, or recrystallization. Use a fresh bottle of CuI.[11] 3. Screen Conditions: Perform small-scale screens of different bases (e.g., Et₃N, DIPEA, K₂CO₃) and solvents (e.g., THF, DMF, Toluene). |
| Reaction stalls; starting materials remain. | 1. Slow Oxidative Addition: If using a less reactive aryl halide (e.g., aryl chloride), the initial step of the Pd cycle may be slow.[10] 2. Ligand Inhibition: The pyrazole nitrogen atoms may be coordinating to the palladium center, inhibiting catalysis. | 1. Increase Temperature: Carefully increase the reaction temperature. 2. Change Ligand/Catalyst: Switch to a more active catalyst system with bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃) that can promote the coupling of less reactive halides.[5] 3. Use a More Reactive Halide: If possible, switch from an aryl chloride or bromide to the corresponding aryl iodide.[11] |
| Formation of a black precipitate (Palladium Black). | 1. Catalyst Decomposition: The active Pd(0) species is unstable and can agglomerate and precipitate, especially at high temperatures or in the presence of impurities.[11] | 1. Lower Temperature: Run the reaction at the lowest effective temperature. 2. Use a Stabilizing Ligand: Ensure an adequate amount of phosphine or NHC ligand is present to stabilize the Pd(0) center. 3. Check Reagent Purity: Impurities can accelerate catalyst decomposition.[11] |
Section 4: Optimized Experimental Protocol (Copper-Free Sonogashira)
This protocol is designed to eliminate the possibility of Glaser homocoupling by omitting the copper co-catalyst.
Reaction: Coupling of this compound with 4-Iodoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, deoxygenated Toluene (volume to make ~0.1 M solution)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and PPh₃ (0.04 equiv).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-Iodoanisole (1.1 equiv), followed by the anhydrous, deoxygenated toluene. Stir for 5 minutes to dissolve the solids.
-
Substrate and Base Addition: Add this compound (1.0 equiv) via syringe, followed by the deoxygenated DIPEA (3.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired cross-coupled product.
Section 5: Visual Guides
Diagram 1: Competing Catalytic Cycles
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive homocoupling.
References
-
Glaser coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes. (2023). ACS Omega. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). ACS Nano. Available at: [Link]
-
Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. (2016). RSC Advances. Available at: [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. (2017). Molecules. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2016). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Heterogeneous Catalytic Homocoupling of Terminal Alkynes. (2012). ACS Catalysis. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). pubs.acs.org. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2018). ResearchGate. Available at: [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. Available at: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. (2018). PLoS One. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2016). sioc-journal.cn. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H₂O₂ as Oxidant. (2020). ResearchGate. Available at: [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Available at: [Link]
-
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2022). ChemRxiv. Available at: [Link]
-
Visible Light-Driven C-C Coupling Reaction of Terminal Alkynes at Atmospheric Temperature and Pressure Reaction Conditions using Cu₂O-Pd Nanocatalysts. (2023). arXiv. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2017). Faraday Discussions. Available at: [Link]
-
Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. Available at: [Link]
-
Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. (2016). Chemical Communications. Available at: [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015). CureFFI.org. Available at: [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2014). ResearchGate. Available at: [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. (2018). The Journal of Physical Chemistry C. Available at: [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO₃ Cocatalyst in Aqueous Media Under Aerobic Conditions. (2017). MDPI. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Available at: [Link]
-
Oxidative coupling of alkynes (Glaser-Eglinton-Hay). (2022). Chemistry Online. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]
-
Coupling Reaction - BOC Sciences. (2017). YouTube. Available at: [Link]
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
Technical Support Center: Optimizing Catalyst Loading for Pyrazole Sonogashira Reactions
Welcome to the Technical Support Center for Sonogashira reactions involving pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to optimize their cross-coupling reactions, with a specific focus on minimizing catalyst loading while maximizing yield and reproducibility. Pyrazoles are a critical scaffold in drug discovery, but their N-heterocyclic nature can present unique challenges in palladium-catalyzed reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experimental approach.
Troubleshooting Guide: From Reaction Failure to Optimization
This section addresses specific, common problems encountered during pyrazole Sonogashira couplings. Each answer provides not just a solution, but the underlying chemical reasoning to empower your decision-making.
Q1: My Sonogashira reaction with a halopyrazole substrate shows low to no conversion. What are the primary factors to investigate?
A1: This is the most common issue, and it usually stems from one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents.
-
Catalyst Inactivation by Pyrazole: The primary suspect is often the pyrazole substrate itself. As N-heterocycles, pyrazoles can act as ligands, coordinating to the palladium center. This coordination can inhibit or completely shut down the catalytic cycle by occupying the sites needed for oxidative addition or other key steps.
-
The Fix: Your choice of ligand is crucial. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this inhibition. Switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands can often resolve this.[1] These ligands form more stable and reactive complexes with palladium, making it less susceptible to inhibition by the pyrazole nitrogen atoms.[1]
-
-
Reagent Quality and Inertness: The Sonogashira reaction, particularly the palladium(0) active species, is sensitive to oxygen.[1][2]
-
The Fix: Ensure your solvent and amine base are rigorously degassed and anhydrous. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes your starting material.[1][2] Water can also negatively impact catalyst activity. A simple but effective step is to distill the amine base before use.[1] The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Insufficient Reaction Temperature: While many Sonogashira couplings proceed at room temperature, less reactive coupling partners (especially aryl bromides or chlorides) may require heating to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
-
The Fix: Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the progress. However, be aware that excessive heat can lead to catalyst decomposition (formation of palladium black) or promote side reactions like dehalogenation.[1]
-
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser product). How can this be minimized?
A2: Alkyne homocoupling is a classic Sonogashira side reaction, heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
-
Ensure Rigorous Anaerobic Conditions: This is non-negotiable. Use a robust degassing technique for your solvents, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[1] Maintain a positive inert gas atmosphere throughout the entire setup and reaction time.
-
Go Copper-Free: The copper co-catalyst is the primary culprit behind Glaser coupling.[2] Switching to a copper-free Sonogashira protocol is often the most effective solution.[1][2] This approach relies on the palladium catalyst to facilitate both the activation of the aryl halide and the alkyne. This typically requires a stronger organic base (like DIPA or DBU instead of just triethylamine) to deprotonate the alkyne.[3]
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via syringe pump can help. This maintains a low instantaneous concentration of the alkyne, which kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.[1]
Q3: My catalyst loading is very high ( > 2 mol%). How can I confidently reduce it without sacrificing yield?
A3: Reducing catalyst loading is key for process efficiency and cost-effectiveness. High loadings are often a symptom of an inefficient catalytic system or the presence of inhibitors.
-
Ligand Selection is Paramount: As mentioned in Q1, the ligand has the largest impact. Standard Pd/PPh₃ systems often require loadings up to 5 mol% for good yields.[3] To reduce this, you must move to more advanced catalyst systems.
-
Bulky, Electron-Rich Phosphines: Ligands like P(t-Bu)₃, SPhos, or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps.[1][3] This increased activity means a lower concentration of catalyst is needed to achieve the same turnover frequency.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[1] They are particularly effective at preventing catalyst decomposition and are well-suited for challenging substrates like pyrazoles.
-
-
Palladium Precatalyst Choice: While Pd(PPh₃)₄ is common, it can be inconsistent. Precatalysts like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ (often used with an external ligand) can be more reliable.[1][3] For air-sensitive applications, modern, well-defined precatalysts are highly recommended as they provide a consistent 1:1 or 2:1 Pd:Ligand ratio and are often more stable.
-
Check for Catalyst Poisons: Ensure your starting materials are pure. Sulfur- or phosphorus-containing impurities can act as catalyst poisons. Also, ensure the amine base is free of impurities.
Below is a troubleshooting workflow to guide your optimization process for reducing catalyst loading.
Caption: Troubleshooting workflow for reducing catalyst loading.
Q4: I am observing dehalogenation of my pyrazole starting material. What causes this and how can it be prevented?
A4: Dehalogenation, where the halide on the pyrazole is replaced by a hydrogen atom, is a known side reaction. It is often caused by a competing reductive pathway.
-
Optimize the Base: The choice and amount of base can be a factor. While amine bases are standard, switching to an inorganic base like K₂CO₃ or Cs₂CO₃, particularly in copper-free systems, may mitigate the issue.[1]
-
Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation. If your reaction is running at an elevated temperature, try reducing it and compensating with a longer reaction time.[1]
-
Solvent Choice: The solvent can act as a proton source for the dehalogenation pathway. Ensure you are using a high-purity, dry, aprotic solvent.[1]
Frequently Asked Questions (FAQs)
What is the optimal Palladium to Copper ratio?
For traditional Sonogashira reactions, a common ratio is typically between 1:1 and 1:2 of Pd:Cu. For example, you might use 1-2 mol% of the palladium catalyst and 2-4 mol% of the copper(I) source (e.g., CuI). However, the optimal ratio can be substrate-dependent and should be screened during optimization. An excess of copper can aggressively promote alkyne homocoupling.
Which palladium precatalyst is best for pyrazole substrates?
There is no single "best" one, but some are generally more reliable than others.
-
PdCl₂(PPh₃)₂: More stable and soluble than Pd(PPh₃)₄, making it a reliable choice.[3]
-
Pd₂(dba)₃: This is a Pd(0) source that must be used in combination with an external ligand. This allows for modularity, as you can pair it with a wide variety of specialized phosphine or NHC ligands that are best suited for your specific pyrazole.[3]
-
Modern Precatalysts (e.g., G3-Palladacycles): These are often highly active and air-stable, providing excellent results at low loadings, though they come at a higher initial cost.
How does the pyrazole halide (I, Br, Cl) affect the required catalyst loading?
The reactivity of the C-X bond directly impacts the ease of the oxidative addition step and, consequently, the required catalyst loading. The general trend for reactivity is:
I > Br > OTf >> Cl
-
Iodo-pyrazoles: Are the most reactive. They can often be coupled with low catalyst loadings (0.1 - 1 mol%) under mild conditions, sometimes at room temperature.[2]
-
Bromo-pyrazoles: Are significantly less reactive than iodides and usually require higher temperatures and/or more active catalyst systems (e.g., with bulky phosphine or NHC ligands) to achieve good conversion. Catalyst loadings are typically in the 1-3 mol% range.
-
Chloro-pyrazoles: Are the most challenging due to the strength of the C-Cl bond. Their coupling requires highly active, specialized catalyst systems, often with very bulky and electron-rich ligands, and higher reaction temperatures. Catalyst loadings of >3 mol% are not uncommon.
| Pyrazole Halide | Typical Pd Loading | Ligand Recommendation | Conditions |
| Iodide | 0.1 - 1.0 mol% | PPh₃, or bulky phosphines for lower loading | Room Temp to 60 °C |
| Bromide | 1.0 - 3.0 mol% | Bulky Phosphines (e.g., P(t-Bu)₃), NHCs | 60 - 100 °C |
| Chloride | > 3.0 mol% | Specialized Bulky Ligands (e.g., Buchwald) | > 100 °C |
What is the catalytic cycle and where can pyrazole interfere?
The generally accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. Pyrazole can interfere primarily with the palladium cycle.
Caption: The Sonogashira catalytic cycle with points of pyrazole inhibition.
As shown, the pyrazole's nitrogen atoms can coordinate with the electron-deficient Pd(0) and Pd(II) intermediates, forming stable, off-cycle complexes that prevent the catalyst from turning over.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling of a 4-Iodopyrazole
This protocol is a robust starting point for reactive iodopyrazoles.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[1][2]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature. If no reaction is observed after 1-2 hours, gently heat to 60-80 °C and monitor by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a 4-Bromopyrazole
This protocol is recommended for less reactive bromopyrazoles or when alkyne homocoupling is a significant issue.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), Pd₂(dba)₃ (0.01 eq, 1 mol% Pd), and a bulky phosphine ligand like P(t-Bu)₃ (0.04 eq, 4 mol%) to a vial with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane followed by a strong organic base like diisopropylethylamine (DIPEA) or DBU (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vial and stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, dilute the mixture with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (2023). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2024). MDPI. Retrieved from [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects in Sonogashira Coupling of Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the Sonogashira coupling reaction, with a specific focus on the critical role of solvent selection when working with pyrazole substrates. As N-heterocycles, pyrazoles can present unique challenges, and understanding the solvent's function is paramount to achieving high yields and purity.
Introduction: The Overlooked Power of the Solvent
In the intricate dance of a Sonogashira coupling, the solvent is far more than an inert medium. It is an active participant that profoundly influences reaction kinetics, catalyst stability, and the ultimate yield of your desired alkynylated pyrazole.[1] The solvent must effectively dissolve a diverse array of components, from the often lipophilic halopyrazole to inorganic salts and the palladium and copper catalysts.[1] Its polarity, coordinating ability, and proticity can either facilitate or hinder key steps in the catalytic cycle. This guide will help you navigate these complexities and optimize your reaction conditions.
Troubleshooting Guide: A-Q&A Approach
Here we address specific issues you may encounter during your experiments, with a focus on solvent-related solutions.
Q1: My Sonogashira reaction with a 4-iodopyrazole has stalled, showing low or no conversion. What's the first solvent-related factor I should investigate?
A1: The primary suspect is often the quality and type of your solvent. The Sonogashira reaction is highly sensitive to both water and oxygen.[2]
-
Causality: Water can negatively impact catalyst activity, while oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), consuming your starting material and deactivating the catalyst. Pyrazoles themselves can coordinate to the palladium center, potentially inhibiting catalysis, and the presence of impurities can exacerbate this issue.
-
Immediate Action: Ensure you are using a dry, aprotic solvent . It is crucial to use anhydrous and degassed solvents and reagents. Techniques like freeze-pump-thaw or sparging the solvent with an inert gas (argon or nitrogen) for an extended period before use are highly recommended.
Q2: I'm using DMF as my solvent, as is common, but my yields are inconsistent or low. What are the potential issues with DMF and what are my alternatives?
A2: While N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent for Sonogashira reactions due to its excellent dissolving power and high boiling point, it has its drawbacks.[1]
-
Potential Issues with DMF:
-
Impurities: DMF can contain trace amounts of dimethylamine from degradation, which can interfere with the catalyst.
-
Toxicity: DMF is classified as a reproductive toxin, making alternatives desirable for greener chemistry.[1][3]
-
Reaction Inhibition: In some cases, the high coordinating ability of DMF can stabilize catalytic intermediates to a point where it slows down the reaction.[4]
-
-
Alternative Solvents to Consider:
-
Acetonitrile (ACN): Often an excellent alternative, providing good solubility for many substrates while being less coordinating than DMF.[2]
-
Tetrahydrofuran (THF) and 1,4-Dioxane: These ethereal solvents are good choices, particularly when milder conditions are desired.[2] They are less polar than DMF and ACN.
-
Toluene: A nonpolar solvent that can be effective, especially in copper-free conditions.[1] In some cases, nonpolar solvents can lead to faster reaction kinetics by reducing solvation and steric hindrance around the catalyst.[1]
-
Amine as Solvent: In some protocols, an excess of the amine base (e.g., triethylamine or diisopropylamine) can serve as both the base and the solvent.[5]
-
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can my choice of solvent help minimize this side reaction?
A3: Alkyne homocoupling is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[2] While rigorous degassing is the first line of defense, solvent choice can play a role.
-
Solvent's Role: A solvent that effectively dissolves all reactants can help maintain a low, steady concentration of the alkyne, which favors the cross-coupling pathway over homocoupling.
-
Strategic Solutions:
-
Improve Degassing: This cannot be overstated. Perform at least three freeze-pump-thaw cycles on your solvent before use.[6]
-
Consider Copper-Free Conditions: Switching to a copper-free protocol is a very effective way to eliminate Glaser coupling. In such cases, solvents like acetonitrile, THF, or even toluene can be highly effective.[1]
-
Use a Co-solvent: Diluting the reaction mixture with a co-solvent like THF or dioxane can sometimes reduce the rate of homocoupling.[6]
-
Q4: Dehalogenation of my halopyrazole is a major side reaction. Can the solvent be the culprit?
A4: Yes, the solvent can contribute to the hydrodehalogenation of your starting material, where the halide is replaced by a hydrogen atom.[2]
-
Mechanism of Interference: Protic solvents, such as alcohols (methanol, ethanol), can act as a source of protons (or hydrides after interaction with the base), leading to this unwanted side reaction.[6]
-
Preventative Measures:
-
Strictly Use Aprotic Solvents: Avoid alcohols as solvents. Stick to rigorously dried aprotic solvents like DMF, acetonitrile, THF, 1,4-dioxane, or toluene.[6]
-
Optimize the Base: While not a solvent effect, the choice of base is also critical. A stronger or more nucleophilic base can exacerbate dehalogenation. Consider screening different amine bases.
-
Frequently Asked Questions (FAQs)
What are the key properties to consider when selecting a solvent for the Sonogashira coupling of pyrazoles?
The ideal solvent should:
-
Be Aprotic: To avoid dehalogenation side reactions.
-
Be Anhydrous and Degassed: To prevent catalyst deactivation and alkyne homocoupling.
-
Have Adequate Polarity: To dissolve the pyrazole substrate, the alkyne, the palladium catalyst, the copper co-catalyst (if used), and the amine base. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good starting points.[1][2]
-
Be Non-Coordinating or Weakly Coordinating: To avoid strong binding to the palladium center which could inhibit catalysis.
Can I use a "green" solvent for my reaction?
Yes, there is a significant push towards more sustainable solvents. Bio-derived solvents like Cyrene™ have been investigated as alternatives to DMF for Sonogashira reactions.[7] However, the scope and limitations for specific substrates like pyrazoles may need to be evaluated on a case-by-case basis.
Is it always necessary to use a copper co-catalyst, and how does this affect my solvent choice?
No, copper-free Sonogashira protocols are well-established and are particularly useful for avoiding alkyne homocoupling. In the absence of a copper co-catalyst, the choice of solvent and base becomes even more critical to facilitate the catalytic cycle. Solvents like acetonitrile and DMSO have shown excellent performance in copper-free systems.
Data Presentation: Solvent Effects on Sonogashira Coupling
The following table summarizes the effect of different solvents on the yield of a copper-free Sonogashira coupling. While the substrate is not a pyrazole, this data provides a valuable starting point for solvent screening in your own system.
| Entry | Solvent | Yield (%) |
| 1 | DCM | <50 |
| 2 | MTBE | <50 |
| 3 | MeOH | <50 |
| 4 | EtOH | <50 |
| 5 | THF | 62 |
| 6 | 1,4-Dioxane | 74 |
| 7 | Acetonitrile | 85 |
| 8 | DMF | 90 |
| 9 | NMP | 40 |
| 10 | DMSO | 100 |
| Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst, DABCO (1.0 mmol) at room temperature for 18 hours under argon. Yield determined by LC/MS.[2] |
Visualizing the Catalytic Cycle and Solvent Interaction
The solvent plays a subtle but crucial role throughout the Sonogashira catalytic cycle, primarily by solvating and stabilizing the catalytic species and intermediates.
Caption: Sonogashira catalytic cycle highlighting solvent interaction points.
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling of a 4-Iodopyrazole
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
4-Iodopyrazole substrate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous, degassed DMF
-
Anhydrous, degassed triethylamine (Et₃N) (2.0 eq)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.[2]
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe, followed by the addition of anhydrous, degassed triethylamine.[2]
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
References
- Choy, K. Y., Gan, Z., & Kwong, F. Y. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Novotná, P., et al. (2014). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899–1911.
- Shaheen, S., et al. (2020).
- Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3944–3948.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Iodopyrazoles.
- G.A.P. de la Torre, et al. (2018). Microwave-Assisted Solvent- and Cu(I)
- Sherwood, J., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 2008–2015.
- Carrow, B. P., & Nozaki, K. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5433–5441.
- ResearchGate. (n.d.). Optimization of the Carbonylative Sonogashira Coupling Reactions of...
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Gurung, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(12), 5248–5252.
- Schaeffler. (n.d.). Dual Mass Flywheel (DMF) Technology Failure Diagnosis Special Tool/User Instructions.
- ResearchGate. (2025).
- Sustainable Solvents. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- Crawford, A. G., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(39), 13813–13817.
- ResearchGate. (2025). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Wang, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
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- 6. benchchem.com [benchchem.com]
- 7. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis Through Strategic Base Selection
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazole scaffolds are cornerstones in medicinal and agricultural chemistry, and their efficient synthesis is paramount.[1] One of the most critical, yet often overlooked, parameters in achieving high-yield, high-purity pyrazole synthesis is the selection of an appropriate base.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocol recitation to explain the underlying chemical principles. Our goal is to empower you with the expertise to make informed decisions, troubleshoot your experiments effectively, and optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My pyrazole synthesis is slow or not proceeding to completion. Could the base be the issue?
Answer: Yes, an inappropriate base is a common reason for sluggish or stalled reactions. The primary role of a base in many pyrazole syntheses, particularly in the classical Knorr synthesis involving 1,3-dicarbonyls and hydrazines, is to facilitate key deprotonation and cyclization steps.[2] If the chosen base is too weak, it may not be capable of deprotonating the necessary acidic protons, thereby halting the reaction.
Causality and Solution:
-
Insufficient Base Strength: The reaction may require the formation of an enolate from the 1,3-dicarbonyl compound or the deprotonation of a reaction intermediate to facilitate cyclization. The acidity of 1,3-dicarbonyls can vary significantly based on their substituents. A base must be strong enough to deprotonate the substrate under the reaction conditions. The general rule of thumb is that the conjugate acid of the base used should have a pKa value higher than the pKa of the acid it is deprotonating.[3]
-
Troubleshooting Steps:
-
Assess Substrate Acidity: Estimate the pKa of your 1,3-dicarbonyl starting material. Standard β-diketones typically have a pKa around 9-13 in DMSO.
-
Select a Stronger Base: If you are using a weak base like triethylamine (TEA, conjugate acid pKa ~10.75), consider switching to a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, conjugate acid pKa ~13.5 in MeCN) or an inorganic base like potassium carbonate (K₂CO₃).[4] For substrates that are particularly difficult to deprotonate or for specific applications requiring a very strong, non-nucleophilic base, consider lithium bis(trimethylsilyl)amide (LiHMDS, conjugate acid pKa ~26).[5][6]
-
Solvent Considerations: The effectiveness of a base can be highly dependent on the solvent. Ensure your chosen base is soluble and active in the reaction solvent.
-
Question 2: I am observing significant side product formation. How can changing the base help?
Answer: The choice of base can dramatically influence the chemoselectivity of your reaction. Using a base that is too strong or too nucleophilic can lead to undesired side reactions, such as self-condensation of the dicarbonyl starting material, hydrolysis of ester groups, or other competing pathways.
Causality and Solution:
-
Base Nucleophilicity: Amine bases like triethylamine can sometimes act as nucleophiles, leading to unwanted adducts. Strong, nucleophilic bases like alkoxides (e.g., sodium ethoxide) can catalyze side reactions or, in the case of β-ketoesters, lead to transesterification.
-
Steric Hindrance: A sterically hindered, non-nucleophilic base is often ideal when you need strong basicity without nucleophilic attack. This is a key advantage of bases like LiHMDS or lithium diisopropylamide (LDA).[5] These bases are bulky, preventing them from attacking electrophilic centers in your substrates while efficiently deprotonating acidic protons.
-
Troubleshooting Steps:
-
Identify the Side Product: If possible, characterize the major side product to understand the competing reaction pathway.
-
Switch to a Non-Nucleophilic Base: If you suspect nucleophilic side reactions, replace your current base with a sterically hindered one. For example, if using sodium ethoxide is causing issues, switching to potassium tert-butoxide (KOtBu) or LiHMDS could solve the problem.[7]
-
Moderate Base Strength: If the issue is base-catalyzed decomposition or self-condensation, a milder base may be required. Switching from a strong base like DBU to a weaker one like triethylamine or even an inorganic base like potassium carbonate might be beneficial.[1][8]
-
Question 3: My reaction with an unsymmetrical 1,3-dicarbonyl is giving a mixture of regioisomers. Can the choice of base influence regioselectivity?
Answer: While regioselectivity in the reaction of unsymmetrical 1,3-dicarbonyls with hydrazines is often governed by the relative electrophilicity of the two carbonyl carbons and the steric environment, the reaction conditions, including the base, can play a role.[2][4] The base can influence which carbonyl is attacked first by affecting the rate of enolate formation or by influencing the subsequent cyclization step.
Causality and Solution:
-
Kinetic vs. Thermodynamic Control: The choice of base, solvent, and temperature can shift the reaction between kinetic and thermodynamic control, potentially favoring one regioisomer over the other. A strong, bulky base at low temperature often favors the formation of the kinetic enolate (deprotonation at the less hindered site), which could influence the initial nucleophilic attack by hydrazine.
-
Acid/Base Catalysis of Cyclization: The dehydration of the intermediate to form the final aromatic pyrazole is often the rate-determining step.[2] The presence of a base (or acid) can catalyze this step, and its interaction with the intermediates might influence which cyclization pathway is preferred.
-
Troubleshooting Protocol:
-
Systematic Screening: There is no universal base for controlling regioselectivity, as it is highly substrate-dependent. A systematic screening of bases with varying strengths and steric profiles is recommended.
-
Bases to Screen:
-
Mild Organic Base: Triethylamine (TEA)
-
Stronger Organic Base: DBU
-
Inorganic Base: K₂CO₃, Cs₂CO₃
-
Strong, Hindered Base: LiHMDS or KOtBu
-
-
Vary Temperature: Run the reactions at different temperatures (e.g., -78 °C, room temperature, reflux) with your chosen base to see if you can influence the isomeric ratio.
-
Consider Solvent Effects: The polarity and coordinating ability of the solvent can also impact regioselectivity. Solvents like fluorinated alcohols have been shown to improve regioselectivity in some cases.[9]
-
Frequently Asked Questions (FAQs)
Q1: When is a base necessary for pyrazole synthesis?
A base is typically required when a reaction step involves the removal of a proton to generate a reactive intermediate. Common scenarios include:
-
Enolate Formation: Deprotonation of a 1,3-dicarbonyl compound to form an enolate for subsequent reaction.[5]
-
Generation of 1,3-Dipoles: In [3+2] cycloaddition reactions, a base like triethylamine is often used to generate nitrilimines in situ from hydrazonoyl chlorides.[10]
-
Promoting Cyclization/Dehydration: A base can facilitate the final intramolecular cyclization and dehydration steps to form the aromatic pyrazole ring.[11]
Some pyrazole syntheses, particularly the condensation of highly reactive 1,3-dicarbonyls with hydrazine in an acidic medium or under neutral conditions at high temperatures, may proceed without an added base.[12] However, for broader substrate scope and milder conditions, a base is often essential.
Q2: How do I choose between an inorganic and an organic base?
The choice depends on several factors, including required base strength, solubility, and ease of workup.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH):
-
Pros: Inexpensive, often easy to remove by aqueous workup, and can be effective for deprotonating moderately acidic protons. K₂CO₃ is a popular choice for its mildness and efficiency in certain cycloadditions.[1][13]
-
Cons: Often have poor solubility in common organic solvents (e.g., THF, toluene), which can lead to heterogeneous reaction mixtures and slower reaction rates. Strong inorganic bases like NaOH can be poorly selective and promote hydrolysis of sensitive functional groups.
-
-
Organic Bases (e.g., TEA, DBU, LiHMDS):
-
Pros: Generally have excellent solubility in organic solvents, leading to homogeneous reactions. A wide range of strengths and steric properties are available, allowing for fine-tuning of reactivity.
-
Cons: Can be more expensive and may require more complex workup procedures (e.g., acidic washes to remove amine bases). Strong organic bases can be highly moisture-sensitive.
-
Q3: What is the mechanistic role of the base in the Knorr pyrazole synthesis?
In the Knorr synthesis, the reaction can proceed through different pathways. While often depicted under acidic or neutral conditions where the hydrazine attacks a carbonyl directly, a base can alter or accelerate the mechanism. A plausible base-mediated pathway involves the deprotonation of the 1,3-dicarbonyl to form an enolate. This enolate is a potent nucleophile. However, the more commonly accepted role in many modern protocols is to facilitate the cyclization and subsequent dehydration of the hydroxylpyrazolidine intermediate, which is often the rate-determining step.[2]
Caption: Base-mediated dehydration in pyrazole synthesis.
Data & Protocols
Table 1: Common Bases for Pyrazole Synthesis
This table provides a reference for selecting a base. The pKa value refers to the conjugate acid of the base and is an indicator of its strength (a higher pKa corresponds to a stronger base).[3][14]
| Base Name | Abbreviation | Type | pKa of Conjugate Acid (approx.) | Typical Use Cases & Considerations |
| Triethylamine | TEA, Et₃N | Organic (Amine) | 10.75 (in H₂O) | Mild, non-nucleophilic. Good for generating nitrilimines from hydrazonoyl chlorides.[10] Often used when a strong base would cause side reactions. |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 (in H₂O) | Mild, inexpensive, and effective for many cycloadditions.[1] Limited solubility in non-polar organic solvents. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic (Amidine) | 13.5 (in MeCN) | Strong, non-nucleophilic base. Useful for deprotonating less acidic C-H bonds and promoting eliminations.[4] |
| Potassium tert-butoxide | KOtBu | Organic (Alkoxide) | 17 (in H₂O) | Strong, sterically hindered base. Good for generating enolates while minimizing nucleophilic attack.[7] Moisture sensitive. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | Organic (Amide) | 26 (in THF) | Very strong, highly sterically hindered, non-nucleophilic base.[6] Ideal for quantitative enolate formation at low temperatures. Extremely moisture sensitive. |
Decision Workflow for Base Selection
This flowchart provides a logical pathway for choosing an appropriate base for your pyrazole synthesis.
Caption: Decision tree for selecting a base in pyrazole synthesis.
References
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved January 27, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 27, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 27, 2026, from [Link]
-
Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. (2017). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved January 27, 2026, from [Link]
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]
-
Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 27, 2026, from [Link]
-
pKa Values of Common Bases. (n.d.). Retrieved January 27, 2026, from [Link]
-
Lithium bis(trimethylsilyl)amide. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis of 4-Phenyl-4,5-dihydropyranopyrazolone Derivatives with Activated Potassium Carbonate. (n.d.). Brieflands. Retrieved January 27, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved January 27, 2026, from [Link]
-
3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Potassium Carbonate-Mediated Efficient and Convenient Synthesis of 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
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Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, and the ability to selectively synthesize a specific regioisomer is often critical for therapeutic efficacy. This resource provides in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding regioselectivity in pyrazole synthesis.
Q1: What is the primary cause of poor regioselectivity in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
The formation of regioisomeric mixtures in the Knorr synthesis arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms, and either can initiate the condensation with one of the two different carbonyl groups of the dicarbonyl compound. This leads to two possible reaction pathways and, consequently, a mixture of pyrazole regioisomers.[1] The final ratio of these isomers is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3]
Q2: How do solvent properties influence the regioselectivity of pyrazole formation?
Solvent choice can be a powerful tool to steer the regioselectivity of pyrazole synthesis. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in the reaction of 1,3-diketones with methylhydrazine.[4] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophiles through hydrogen bonding and other solvent-substrate interactions, thereby favoring one reaction pathway over the other.[4]
Q3: Can catalysis be used to control regioselectivity?
Absolutely. A variety of catalytic systems have been developed to achieve high regioselectivity. For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are known to produce 1,4-disubstituted pyrazoles with high regioselectivity.[5] Silver catalysts have also been employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, leading to the desired regioisomer in good to excellent yields.[1] The catalyst can influence the regiochemical outcome by coordinating to the substrates and directing the approach of the reactants.
Q4: Are there alternative methods to the Knorr synthesis that offer better regiocontrol?
Yes, several alternative strategies provide excellent regioselectivity. The [3+2] cycloaddition of sydnones with alkynes is a powerful method, although early iterations suffered from poor regioselectivity with unsymmetrical alkynes.[5] More recent developments, including the use of specific catalysts or functionalized alkynes, have largely overcome this limitation.[5] Another highly regioselective method involves the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism.[6]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during pyrazole synthesis, helping you to diagnose and resolve issues in your experiments.
Issue 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
-
Analysis of the Problem: A 1:1 mixture indicates that the two carbonyl groups of your diketone have very similar reactivity towards methylhydrazine under your current reaction conditions.
-
Proposed Solution:
-
Solvent Modification: As a first step, consider changing the solvent. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can significantly enhance regioselectivity.[4] The increased acidity and hydrogen-bond donating ability of these solvents can differentiate the reactivity of the two carbonyl groups.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy.
-
Catalyst Introduction: The addition of a catalytic amount of a Lewis acid may help to preferentially activate one of the carbonyl groups.
-
Issue 2: I am attempting a one-pot synthesis and observing the formation of multiple side products in addition to the regioisomeric mixture of my target pyrazole.
-
Analysis of the Problem: One-pot reactions, while efficient, can sometimes lead to a loss of selectivity if the reaction conditions are not carefully controlled. The formation of multiple products suggests that side reactions are competing with the desired cyclization.
-
Proposed Solution:
-
Adopt a Stepwise Approach: A stepwise procedure often provides better control over the reaction. For instance, in a multi-step synthesis of tetra-substituted phenylaminopyrazoles, a one-pot protocol was found to be highly regio- and chemo-selective, while a stepwise approach led to a mixture of isomers.[7] Consider isolating the intermediate hydrazone before proceeding with the cyclization step. This allows for purification and characterization of the intermediate and can lead to a cleaner final reaction.
-
Re-evaluate Reagent Stoichiometry and Addition Order: Carefully control the stoichiometry of your reactants. The order of addition can also be critical. For example, pre-forming an intermediate by reacting an active methylene reagent with phenylisothiocyanate and an alkylating agent before adding the hydrazine can lead to a single regioisomer.[7]
-
Issue 3: My [3+2] cycloaddition reaction between a sydnone and an unsymmetrical alkyne is not regioselective. What factors should I investigate?
-
Analysis of the Problem: The regioselectivity of sydnone-alkyne cycloadditions is highly dependent on the electronic and steric properties of the substituents on both the sydnone and the alkyne, as well as the reaction conditions.
-
Proposed Solution:
-
Catalyst Screening: If you are performing a thermal cycloaddition, consider screening different catalysts. Copper(I) catalysts are known to favor the formation of 1,4-disubstituted pyrazoles.[5]
-
Substrate Modification: If possible, modify the electronic properties of your alkyne. The use of functionalized alkynes, such as alkynyl phenyl sulfones or alkynylboronates, can lead to improved regioselectivity under specific conditions.[5]
-
Explore Base-Mediated Cycloadditions: A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones has been shown to provide excellent regioselectivity under mild conditions.[5] This approach exploits the unique electronic properties of the dithiane group to control the cycloaddition.
-
Experimental Protocols for Enhanced Regioselectivity
The following protocols provide detailed, step-by-step methodologies for achieving high regioselectivity in pyrazole synthesis.
Protocol 1: Solvent-Controlled Regioselective Synthesis of N-Methylpyrazoles
This protocol is based on the work of Fustero et al., who demonstrated the dramatic effect of fluorinated alcohols on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and methylhydrazine.[4]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione)
-
Methylhydrazine
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Causality Behind the Protocol: The high hydrogen-bond donating capacity of TFE and HFIP is thought to preferentially activate one of the carbonyl groups of the diketone towards nucleophilic attack by the hydrazine, leading to a significant improvement in regioselectivity compared to conventional solvents like ethanol.[4]
Protocol 2: Regioselective One-Pot Synthesis of Tetrasubstituted Phenylaminopyrazoles
This protocol is adapted from a procedure for the synthesis of highly functionalized phenylaminopyrazoles, which demonstrates excellent regioselectivity in a one-pot reaction.[7]
Materials:
-
Active methylene reagent (e.g., malononitrile) (1.0 eq)
-
Sodium hydride (55% dispersion in mineral oil) (1.0 eq)
-
Phenylisothiocyanate (1.0 eq)
-
Iodomethane (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (2.5 eq)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the active methylene reagent in dry DMF, add sodium hydride portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 45 minutes.
-
Add phenylisothiocyanate in a single portion and stir for 1 hour at room temperature.
-
Add iodomethane and continue stirring for 3 hours.
-
Add the substituted hydrazine to the reaction mixture and heat to 95-100 °C for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by crystallization or column chromatography to obtain the single regioisomer.
Causality Behind the Protocol: The high regioselectivity of this one-pot procedure is attributed to the selective attack of the substituted nitrogen of the hydrazine on the intermediate N,S-thioketal, followed by a regioselective intramolecular cyclization.[7]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1a with Methylhydrazine [4]
| Entry | Solvent | Ratio of Regioisomers (2a:3a) | Yield (%) |
| 1 | EtOH | 36:64 | 99 |
| 2 | TFE | 85:15 | 99 |
| 3 | HFIP | 97:3 | 98 |
1a: 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione
Visualizations
Knorr Pyrazole Synthesis: The Origin of Regioisomers
Caption: Reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can proceed via two pathways, leading to a mixture of regioisomers.
Decision Workflow for Improving Regioselectivity
Caption: A systematic workflow for troubleshooting and improving the regioselectivity of pyrazole synthesis.
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7139-7147. [Link]
-
Li, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Various Authors. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
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- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Inactivation in Palladium-Catalyzed Pyrazole Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrazole Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with catalyst stability and activity in this critical class of transformations. My aim is to provide not just procedural solutions, but also the underlying scientific reasoning to empower you to diagnose and resolve issues in your own work. Pyrazole moieties are ubiquitous in pharmaceuticals and agrochemicals, and mastering their synthesis via palladium catalysis is a key enabling technology. However, the very electronic nature of pyrazoles can present unique challenges to catalyst stability. This guide is structured to walk you through common failure modes, provide targeted troubleshooting advice, and offer validated protocols to enhance the robustness of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
Here, we address the most common initial queries we receive from researchers in the field.
Q1: My N-arylation of a pyrazole has stalled, and I'm observing a black precipitate. What is happening?
A1: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated palladium metal in its Pd(0) state.[1] Its formation is a primary indicator of catalyst deactivation. While many successful coupling reactions will darken, the rapid formation of a granular black solid, especially early in the reaction, signifies that the catalytically active soluble palladium species have aggregated and precipitated out of solution. This dramatically reduces the available surface area and the concentration of active catalyst, leading to a stalled or incomplete reaction. This is often caused by an imbalance in the rates of the catalytic cycle steps; for instance, if reductive elimination is slow, the concentration of unstable Pd(0) intermediates can build up and lead to agglomeration.
Q2: Could my pyrazole starting material be poisoning the palladium catalyst?
A2: Yes, this is a distinct possibility. Pyrazoles, like pyridines and other nitrogen-containing heterocycles, possess a lone pair of electrons on the nitrogen atoms that can strongly coordinate to the palladium center.[2] This coordination can occupy the open sites on the palladium that are necessary for the catalytic cycle to proceed, effectively acting as a catalyst poison.[3] This is particularly problematic with N-unsubstituted pyrazoles, where the free N-H group can also interact with the catalyst or the base in complex ways. In some cases, protecting the pyrazole nitrogen can mitigate this issue.[4]
Q3: I'm attempting a direct C-H arylation on a pyrazole ring, but the reaction is sluggish and gives low yields. Is this a catalyst deactivation issue?
A3: It could be, but it's also important to consider the inherent reactivity of the pyrazole C-H bonds. The C5 proton of a pyrazole is generally the most acidic and thus the most reactive in palladium-catalyzed C-H functionalization reactions that proceed via a concerted metalation-deprotonation (CMD) mechanism.[5] The C4 position is more nucleophilic and amenable to electrophilic aromatic substitution-type functionalizations. If you are targeting a less reactive C-H bond, harsher conditions may be required, which in turn can lead to thermal decomposition of the catalyst. The choice of directing group, if any, and the specific palladium catalyst and ligand system are critical for success in these reactions.
Q4: My reaction works well with aryl bromides, but fails with aryl chlorides. Why?
A4: This is a common challenge in palladium catalysis and is related to the initial oxidative addition step. The carbon-chlorine bond is significantly stronger and less polarizable than the carbon-bromine bond, making the oxidative addition of Pd(0) to the Ar-Cl bond the rate-limiting step. This is not strictly a catalyst deactivation issue, but rather one of catalyst activity. To overcome this, you need a more electron-rich and sterically demanding ligand on the palladium center to promote the oxidative addition. Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos, or the AdBrettPhos mentioned for pyrazole amidations) are specifically designed for this purpose.[6][7]
Q5: Can the base I'm using affect my catalyst's stability?
A5: Absolutely. The choice of base is critical and can influence the catalyst in several ways. Strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient deprotonation of the pyrazole or for the catalytic cycle to turn over, but they can also promote side reactions or catalyst degradation, especially at elevated temperatures.[7] In some cases, the use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial, though they may require higher reaction temperatures. It is also important to use a base with a small particle size to maximize surface area and reactivity.
Section 2: In-Depth Troubleshooting Guides
This section provides a more structured approach to diagnosing and solving common problems.
Guide 2.1: Problem - Premature Catalyst Precipitation (Palladium Black Formation)
Symptoms:
-
Reaction mixture rapidly turns from a homogeneous solution to a black suspension.
-
Reaction stalls before completion, as monitored by TLC or LC-MS.
-
Yields are low and irreproducible.
Causality: The stability of the monoligated Pd(0) species, which is the active catalyst, is highly dependent on the supporting ligand.[8] If the ligand is not sufficiently bulky or electron-donating, or if it dissociates too readily, the Pd(0) intermediates can aggregate. This is often exacerbated by high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Palladium Black formation.
Table 1: Ligand Selection Guide for Pyrazole N-Arylation
| Ligand | Structure | Key Features & Applications | Citation |
| tBuBrettPhos | Biarylphosphine | Highly effective for N-arylation of pyrazoles with aryl triflates. Its steric bulk helps to stabilize the active catalyst. | [3] |
| Xantphos | Bidentate Phosphine | Wide bite angle ligand, often used to prevent β-hydride elimination and promote reductive elimination. Can be effective in mitigating side reactions. | [9] |
| P,N-Ligands | Pyrazole-based | These ligands incorporate a pyrazole moiety, which can help to stabilize the palladium center through a chelating effect. | [10] |
| YPhos | Ylide-substituted | Extremely electron-rich phosphines that can promote difficult couplings, including those with challenging substrates. | [11] |
Guide 2.2: Problem - Low or No Conversion (Suspected Catalyst Poisoning)
Symptoms:
-
Reaction shows no conversion from starting materials, even after extended time and heating.
-
The reaction mixture remains homogeneous, with no palladium black formation.
-
Addition of more catalyst has no effect.
Causality: A component in the reaction mixture is irreversibly binding to the palladium, preventing it from participating in the catalytic cycle. In pyrazole chemistry, the pyrazole substrate itself (especially if N-unsubstituted) or impurities in the reagents are the most likely culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments and analyses.
Protocol 3.1: General Procedure for Robust N-Arylation of Pyrazole using tBuBrettPhos
This protocol is adapted from a reported procedure for the N-arylation of pyrazoles with aryl triflates.[3]
-
Reagent Preparation:
-
Ensure the pyrazole, aryl triflate, and base (e.g., K₂CO₃) are dried under vacuum.
-
Use anhydrous, degassed toluene as the solvent. Degas by sparging with argon for at least 30 minutes.
-
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.0 mol%), tBuBrettPhos (2.4 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add the pyrazole (1.2 equivalents) and the aryl triflate (1.0 equivalent).
-
Add the degassed toluene via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3.2: Analysis of Deactivated Catalyst (Palladium Black)
This protocol outlines a method to confirm the nature of the black precipitate observed in a failed reaction.
-
Sample Collection:
-
After the reaction has failed, allow the black precipitate to settle.
-
Carefully decant the supernatant.
-
Wash the black solid with fresh, anhydrous solvent (the same as used in the reaction) three times to remove any adsorbed organic material.
-
Dry the black solid under a stream of argon and then under high vacuum.
-
-
Characterization:
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): This is a rapid method, often coupled with a Scanning Electron Microscope (SEM), to confirm the elemental composition of the solid. The presence of a strong palladium signal will confirm it is palladium-based.
-
Powder X-ray Diffraction (PXRD): This technique can confirm the crystalline nature of the palladium black and can be used to estimate the crystallite size. Broad peaks are indicative of small nanoparticles, while sharp peaks suggest larger, more aggregated particles.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the morphology and size of the palladium particles, confirming if agglomeration has occurred.
-
Section 4: Catalyst Reactivation Strategies
While preventing deactivation is always the preferred strategy, in some cases, particularly in process chemistry, reactivation of a poisoned catalyst is economically desirable.
Q6: Can I regenerate my palladium catalyst that has been poisoned or has formed palladium black?
A6: Regeneration is challenging and often not feasible on a lab scale for homogeneous catalysts. Once palladium black has formed, it is difficult to redissolve it into a catalytically active monomeric species in the reaction mixture. For catalysts poisoned by strong coordination, regeneration can sometimes be achieved, but it often requires harsh conditions that may not be compatible with other functional groups.
Protocol 4.1: Oxidative Regeneration of a Sulfide-Poisoned Palladium Catalyst
This is a general procedure that can be attempted for palladium catalysts on a solid support (e.g., Pd/C) that have been poisoned by sulfur-containing compounds.[1]
-
Catalyst Recovery: Filter the supported catalyst from the reaction mixture and wash thoroughly with solvent and then water.
-
Oxidative Treatment: Create a dilute aqueous solution of an oxidizing agent, such as sodium hypochlorite (NaOCl, ~20 mM).[1]
-
Washing: Suspend the poisoned catalyst in the oxidizing solution and stir at room temperature for 1-2 hours.
-
Rinsing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst thoroughly under vacuum before attempting to reuse it.
Note: The success of this procedure is highly dependent on the nature of the poison and the catalyst support. It is crucial to test the reactivated catalyst on a small scale before relying on it for larger reactions.
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-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
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Ghosh, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
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Kappe, C. O. (2004). Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles. Chemical Communications, (15), 1742-1743. [Link]
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Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Han, Y., Lee, L. J., & Huynh, H. V. (2009). Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Organometallics, 28(9), 2778–2786. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
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Fantoni, T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4156-4168. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 160-173. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Chen, W., et al. (2021). Room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides. Chemical Communications, 57(6), 754-757. [Link]
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Daugulis, O., Roane, J., & Tran, L. D. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
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Han, Y., et al. (2009). Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Organometallics, 28(9), 2778-2786. [Link]
-
Al-Masoudi, N. A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 708. [Link]
-
Gabriele, B., et al. (2003). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 5(22), 4117-4119. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
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Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13665–13676. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 44(8), 584–595. [Link]
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Tcyrulnikov, S., et al. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Wang, Y., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(12), 5308–5316. [Link]
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Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1247-1279. [Link]
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Lledós, A., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry, 55(6), 2935–2948. [Link]
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Sharma, S., & Johannes, J. W. (2017). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 4(8), 1649-1663. [Link]
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Zhang, Y., et al. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(37), 8121-8125. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614-6635. [Link]
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Fantoni, T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4156-4168. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 160-173. [Link]
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Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemical Science, 1(1), 12-16. [Link]
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Al-Masoudi, N. A., et al. (2009). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. Journal of Inorganic Biochemistry, 103(9), 1284-1289. [Link]
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Kumar, S., et al. (2016). Room-temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Letters, 18(23), 6062-6065. [Link]
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Herzon, S. B., & Hartwig, J. F. (2013). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Journal of the American Chemical Society, 135(36), 13490–13493. [Link]
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Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Princeton University. [Link]
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Journal of Synthetic Chemistry. (2025). Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyran. [Link]
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Cheng, S.-J., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Angewandte Chemie International Edition. [Link]
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- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. gessnergroup.com [gessnergroup.com]
Validation & Comparative
Introduction: The Critical Role of the Alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Scientist's Guide to Terminal Alkyne Performance in Click Chemistry: A Comparative Analysis of 4-Ethynyl-1,3-dimethyl-1H-pyrazole
The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has fundamentally reshaped the landscape of drug discovery, bioconjugation, and materials science.[1][2] At the heart of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction prized for its high yields, stereospecificity, and tolerance of a wide array of functional groups and aqueous conditions.[1][2] This powerful ligation reaction forges a stable triazole linkage between two molecular building blocks: one bearing a terminal alkyne and the other an azide.[2][3]
While the azide is often considered a relatively inert reporter, the terminal alkyne is a dynamic participant whose structural and electronic properties can significantly influence the reaction's efficiency and kinetics. The choice of alkyne is therefore not a trivial decision but a critical experimental parameter that can dictate the success of a conjugation strategy. This guide provides a detailed comparison of this compound, a heterocyclic alkyne of increasing interest in medicinal chemistry, against a landscape of other commonly employed terminal alkynes.
Featured Alkyne: this compound
The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[4][5] The introduction of an ethynyl group onto this scaffold creates a versatile building block for constructing complex bioactive molecules using the CuAAC reaction.
Chemical Structure and Properties:
-
Structure: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a terminal ethynyl group.
-
Key Features: The pyrazole ring is relatively electron-rich and can act as a hydrogen bond acceptor. The terminal alkyne provides the reactive handle for click chemistry.
-
Solubility: The dimethylated pyrazole structure often imparts favorable solubility in a range of organic solvents and aqueous mixtures, a crucial property for biological applications.
-
Application Context: This specific alkyne is utilized as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for cancer therapy, where the alkyne functionality enables the rapid assembly of complex molecular architectures.[6]
The Competitive Landscape: A Survey of Common Terminal Alkynes
The performance of this compound can only be understood in the context of other available options. Terminal alkynes are generally categorized based on the substituent attached to the triple bond, which dictates their electronic properties and steric profile.
-
Propargyl Derivatives (Ethers, Amides, Amines): These are among the most common and reactive alkynes. The heteroatom adjacent to the methylene group can influence reactivity, but they are generally considered electron-rich and sterically accessible.
-
Aromatic and Aliphatic Alkynes: Simple alkynes like phenylacetylene or 1-hexyne are foundational reagents. Their reactivity can be modulated by substituents on the aromatic ring or the length of the alkyl chain. Generally, they are less reactive than propargyl derivatives.[7]
-
Electron-Poor Alkynes (Propiolamides): Characterized by an electron-withdrawing group (like an amide) directly conjugated to the alkyne. This electronic pull can significantly accelerate the CuAAC reaction, making them some of the fastest-reacting terminal alkynes.[7]
Quantitative Performance Analysis: A Data-Driven Comparison
The rate of the CuAAC reaction is highly dependent on the alkyne's structure. Experimental studies have quantified these differences, providing a clear hierarchy of reactivity. The data below, adapted from a comparative analysis by K. V. V. D. Bunt et al., illustrates the relative performance of various alkyne classes under demanding, low-catalyst conditions.[7] While this compound was not included in this specific study, its aromatic, heterocyclic nature would place its expected reactivity among the "Aromatic Alkynes," likely slower than propargyl derivatives and propiolamides but suitable for a wide range of applications.
| Alkyne Class | Representative Alkyne | Time to 50% Completion (t₅₀, min) | Time to 90% Completion (t₉₀, min) | Relative Reactivity |
| Propiolamides | N-benzylpropiolamide (A) | ~2 | ~5 | Very High |
| Propargyl Ethers | Propargyl-PEG3-amine (B) | ~4 | ~10 | High |
| N-Propargylamides | N-propargylacetamide (F) | ~8 | ~20 | Moderate-High |
| Propargyl Alcohols | Propargyl alcohol (J) | ~10 | ~25 | Moderate |
| Aromatic Alkynes | Phenylacetylene (K) | ~15 | >30 | Moderate-Low |
| Aliphatic Alkynes | 4-Pentynoic acid (L) | ~18 | >30 | Low |
Data is conceptually adapted from kinetic traces reported in the literature under specific low-catalyst conditions (10 μM Cu⁺) to highlight relative differences.[7] Absolute times will vary significantly with reaction conditions.
Experimental Design for a Validated Comparison
To objectively compare the performance of this compound against another alkyne (e.g., a standard like phenylacetylene), a rigorous, well-controlled kinetic experiment is essential. The following workflow and protocol describe a self-validating system for this purpose.
Comparative Experimental Workflow
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- 2. pcbiochemres.com [pcbiochemres.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound [myskinrecipes.com]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Pyrazole-Based Compounds
Introduction: The Privileged Scaffold and the Selectivity Challenge
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[3] This versatility has led to the development of numerous successful drugs across various therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies and novel cardiovascular drugs.[1]
However, this chemical adaptability—the very reason for the pyrazole's "privileged" status—presents a significant challenge: the potential for cross-reactivity. A compound designed to inhibit a specific enzyme or bind to a particular receptor may also interact with unintended "off-targets," leading to unexpected side effects, toxicity, or even paradoxical pathway activation.[4] For researchers and drug development professionals, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental necessity for building a robust safety and efficacy case.
This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based compounds and details the essential experimental methodologies required for a thorough analysis. We will move beyond simple protocols to explain the causal-mechanistic thinking behind experimental design, ensuring a self-validating and trustworthy approach to assessing compound selectivity.
The Versatile Chemistry of the Pyrazole Ring
The pyrazole core's ability to engage with diverse protein targets stems from its distinct chemical nature. The N-1 nitrogen atom can serve as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor.[3] This, combined with its aromaticity and potential for tautomeric shifts, allows it to mimic other chemical moieties and fit into various binding pockets.[3][5] Understanding this structural foundation is key to predicting and interpreting potential off-target interactions.
Caption: The pyrazole scaffold and its key chemical features enabling diverse biological interactions.
Comparative Cross-Reactivity Profiles: Case Studies
To understand cross-reactivity in practice, we will compare three classes of pyrazole-based drugs, each with distinct primary targets and well-documented selectivity profiles.
Diarylpyrazole COX-2 Inhibitors: The Celecoxib Story
Celecoxib (Celebrex) is a classic example of a diarylpyrazole designed for target selectivity. Its primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, while sparing the constitutively expressed COX-1, which plays a role in protecting the gastric mucosa.[1] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Causality of Selectivity: The structural design of Celecoxib, particularly the trifluoromethyl and sulfonamide groups on the pyrazole scaffold, allows it to fit into a specific side pocket present in the COX-2 active site but absent in COX-1. This structural difference is the basis of its selectivity.[6]
However, extensive clinical use has revealed that no drug is perfectly selective. Concerns have been raised about cardiovascular risks associated with long-term use of selective COX-2 inhibitors.[7][8] Furthermore, off-target effects on other cellular pathways have been identified, some of which are being explored for therapeutic repurposing, such as in cancer.[9][10]
Table 1: Comparative Selectivity of Pyrazole-Based COX Inhibitors
| Compound | Primary Target | IC50 COX-2 (nM) | Off-Target | IC50 COX-1 (nM) | Selectivity Index (COX-1/COX-2) | Potential Off-Target Concerns |
| Celecoxib | COX-2 | ~40 | COX-1 | ~15,000 | ~375 | Cardiovascular events, renal toxicity, potential kinase interactions.[7] |
| Deracoxib | COX-2 | ~30 | COX-1 | ~3,000 | ~100 | Primarily veterinary use; similar class-related risks. |
| Meloxicam* | COX-2 | ~470 | COX-1 | ~2,900 | ~6 | Lower selectivity; higher risk of GI effects than highly selective agents.[11] |
Note: Meloxicam is not a pyrazole but is included as a common comparator for COX-2 selectivity. Data are approximate and can vary based on assay conditions.
Pyrazole-Based Kinase Inhibitors: The Promiscuity of the Kinome
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Pyrazole-based compounds are a major class of kinase inhibitors, but achieving high selectivity is notoriously difficult.[12] Off-target kinase inhibition is a primary driver of both adverse effects and, in some cases, beneficial polypharmacology.[4]
For example, a pyrazole-based JAK2 inhibitor developed for myeloproliferative neoplasms might show activity against other kinases like Flt-3 or VEGFR-2.[12] This cross-reactivity could lead to side effects but might also contribute to a broader anti-cancer activity than inhibition of the primary target alone.[12]
Table 2: Representative Selectivity Profile of a Pyrazole-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) | Target Type | Implication |
| JAK2 (V617F) | < 5 | Primary Target | Intended therapeutic effect for myeloproliferative disorders. |
| JAK1 | < 5 | On-Target Family | Inhibition may contribute to efficacy but also immunosuppressive effects. |
| JAK3 | < 10 | On-Target Family | Potent JAK3 inhibition can lead to significant immunosuppression. |
| TYK2 | ~50 | Off-Target | Potential for unintended modulation of cytokine signaling. |
| FLT3 | ~100 | Off-Target | Could be beneficial in certain leukemias but is an off-target effect. |
| VEGFR-2 | > 500 | Off-Target | Low activity suggests lower risk of anti-angiogenic side effects. |
This table represents hypothetical but realistic data for a multi-targeted pyrazole kinase inhibitor.
Novel Myosin Inhibitors: Mavacamten
Mavacamten is a first-in-class cardiac myosin inhibitor for treating hypertrophic cardiomyopathy (HCM).[13] It features a pyrazole core and acts as a selective allosteric inhibitor of cardiac myosin ATPase, reducing the excessive actin-myosin cross-bridges characteristic of HCM.[13][14]
While its primary target is highly specific, cross-reactivity analysis for such a novel agent focuses heavily on two areas:
-
Metabolic Pathways: Mavacamten is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Co-administration with inhibitors of these enzymes can increase mavacamten exposure and the risk of adverse effects like systolic dysfunction.[15] This represents a clinically crucial form of indirect cross-reactivity.
-
Off-Target Binding: Ensuring the compound does not interact with other myosins (e.g., skeletal or smooth muscle) or other critical cardiac proteins is paramount to its safety profile.
This highlights that cross-reactivity analysis must extend beyond simple binding assays to include metabolic pathways and functional consequences.
Experimental Workflows for Rigorous Cross-Reactivity Assessment
A multi-tiered approach is essential for a comprehensive analysis. The workflow should progress from broad, high-throughput in vitro screens to more complex, physiologically relevant cell-based assays.
Caption: A tiered experimental workflow for assessing pyrazole compound cross-reactivity.
Experimental Protocol 1: Kinase Selectivity Profiling
Trustworthiness: This protocol is self-validating by including a known selective inhibitor as a positive control and DMSO as a negative control. The use of ATP at or near the Km for each kinase ensures that the resulting IC50 values reflect the intrinsic affinities of the inhibitor.[16]
Objective: To determine the inhibitory activity (IC50) of a pyrazole compound against a broad panel of protein kinases.
Methodology: ADP-Glo™ Luminescent Kinase Assay (Promega)
-
Plate Preparation:
-
Prepare a 384-well assay plate. Add 2.5 µL of each kinase/substrate mix from a pre-qualified kinase profiling panel (e.g., Promega, Reaction Biology) to designated wells.
-
Add 2.5 µL of 2x compound dilution series (typically 10-point, 3-fold dilutions) in 1% DMSO. Include wells for a positive control inhibitor and a negative control (1% DMSO only).
-
-
Kinase Reaction Initiation:
-
Add 5 µL of 2x ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the apparent Km for each respective kinase to ensure a fair comparison of intrinsic potency.[16]
-
Causality: Using Km ATP concentration prevents the assay from being biased by competition with ATP, which can vary significantly between kinases.[16]
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Trustworthiness: CETSA directly measures target engagement in an intact, physiological cellular environment without requiring compound modification.[17][18] The validation comes from observing a dose-dependent thermal stabilization of the target protein, which is a direct biophysical consequence of binding.[19]
Objective: To confirm direct binding of a pyrazole compound to its intended target and identified off-targets in intact cells.
Methodology: Western Blot-based CETSA[20]
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat cells with the pyrazole compound at a desired concentration (e.g., 10x cell-based IC50) or with DMSO (vehicle control) for 1-2 hours under normal culture conditions.
-
-
Heating Gradient:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Causality: Ligand binding stabilizes the protein's tertiary structure, increasing the energy required to denature it. This results in the protein remaining soluble at higher temperatures compared to its unbound state.[18]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated/precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
-
Western Blotting:
-
Load equal amounts of total protein from each temperature point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target of interest (and a housekeeping protein like GAPDH as a loading control).
-
Incubate with a secondary antibody and detect using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the normalized band intensity versus temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Table 3: Comparison of Key Cross-Reactivity Assessment Methods
| Method | Principle | Pros | Cons | Typical Output |
| Biochemical Assays | Measures compound effect on isolated proteins. | High-throughput, quantitative, good for initial broad screening.[21] | Lacks physiological context (no cell membranes, high ATP).[16] | IC50 / Ki values |
| Competitive Binding | Measures displacement of a labeled ligand. | Determines direct binding affinity, gold standard for GPCRs.[22] | Requires a suitable labeled ligand, can be low-throughput.[23] | Ki / IC50 values |
| CETSA | Ligand binding increases protein thermal stability. | Confirms target engagement in intact cells, label-free.[17][19] | Lower throughput, requires specific antibodies, indirect readout. | Melting curve shift (ΔTm) |
| Phenotypic Screening | Measures compound effect on cellular function. | Physiologically relevant, discovers novel mechanisms. | Target is unknown (deconvolution required), can be misleading. | EC50 / GI50 values |
Conclusion: A Holistic View for Safer Drug Design
The pyrazole scaffold will undoubtedly continue to be a source of innovative therapeutics. However, its inherent versatility demands a parallel commitment to rigorous cross-reactivity analysis. A successful drug development program must move beyond a singular focus on on-target potency and embrace a holistic understanding of a compound's full interaction profile.
By integrating broad in vitro screens with physiologically relevant cell-based assays like CETSA, researchers can build a comprehensive selectivity map. This data-driven approach, grounded in an understanding of the chemical and biological principles of drug-target interactions, is the most effective strategy to identify potential liabilities early, mitigate risks of clinical failure, and ultimately design safer and more effective pyrazole-based medicines.
References
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL
- Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL
- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC, NIH URL
- Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: PMC, NIH URL
- Title: Challenges and Opportunities for Celecoxib Repurposing Source: PMC, PubMed Central, NIH URL
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Title: Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs Source: Open Access Pub URL
- Title: Mavacamten Source: StatPearls, NCBI Bookshelf URL
- Title: Celecoxib Source: StatPearls, NCBI Bookshelf URL
- Title: Application of the Cellular Thermal Shift Assay (CETSA)
- Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL
- Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL
- Title: Pyrazoline derivatives and their docking interactions with COX-2.
- Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL
- Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Chemical Biology URL
- Title: Principles and Applications of Cellular Thermal Shift Assay (CETSA)
- Title: Kinase Selectivity Profiling Systems—General Panel Source: Promega Corporation URL
- Title: CLINICAL PHARMACOLOGY REVIEW(S)
- Title: COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data Source: Pain Medicine, Oxford Academic URL
- Title: Cellular Thermal Shift Assay (CETSA)
- Title: Long-Term Follow-Up Data from Phase 3 Study of CAMZYOS® (mavacamten) Underscores Established Efficacy and Safety Profile in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM)
- Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
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A Researcher's Guide to Navigating Regioisomerism in Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs and a vast array of biologically active compounds.[1][2][3] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a versatile framework for building molecules with diverse therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5]
However, the seemingly straightforward synthesis of substituted pyrazoles often conceals a critical challenge: the formation of regioisomers. When unsymmetrical precursors are used, the reaction can yield a mixture of products with identical molecular formulas but different arrangements of atoms. This guide provides an in-depth analysis of this problem, comparing synthetic strategies that influence regioselectivity and detailing the definitive analytical techniques required to distinguish and quantify these closely related compounds.
The Synthetic Conundrum: Controlling Regioselectivity
The most classic and widely employed method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] While efficient, this reaction is the primary source of regiochemical ambiguity.
When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (where R¹' ≠ H), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two possible regioisomeric pyrazoles.[1][8][9]
Caption: Formation of regioisomers from unsymmetrical precursors.
Understanding and controlling the factors that govern this selectivity is paramount for efficient and reproducible synthesis.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The primary driver of regioselectivity is the relative electrophilicity of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl is more susceptible to nucleophilic attack. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial attack of the hydrazine's more nucleophilic nitrogen atom.[10]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.[11]
-
Reaction Conditions:
-
pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Acid catalysis can activate a carbonyl group, but it also protonates the hydrazine, reducing its nucleophilicity. The optimal pH is often a delicate balance.[11]
-
Solvent: The choice of solvent can have a profound impact. Highly polar or hydrogen-bond-donating solvents can stabilize intermediates differently. Notably, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity.[12] This is attributed to the preferential formation of a stable hemiketal intermediate at the more reactive carbonyl, effectively blocking it and directing the hydrazine to the other carbonyl.[12]
-
While optimizing the Knorr synthesis is a valid approach, alternative methods that offer inherent regiocontrol are often more desirable. Syntheses starting from enaminones or employing a dehydrogenative coupling of β-hydroxy ketones can provide access to single pyrazole regioisomers, circumventing the separation challenges altogether.[2][13]
The Analytical Gauntlet: Identifying and Quantifying Regioisomers
Once a synthesis is complete, a robust analytical workflow is essential to confirm the product's identity and determine the isomeric ratio. No single technique tells the whole story; a combination of chromatographic separation and spectroscopic characterization is required.
Caption: A typical workflow for the analysis of pyrazole regioisomers.
Comparison of Key Analytical Techniques
| Technique | Primary Use | Strengths | Limitations |
| Flash Chromatography | Separation/Purification | Standard, scalable laboratory technique. | May fail to resolve isomers with very similar polarity.[14] |
| HPLC | Separation & Quantification | High resolution for separating closely related isomers; accurate quantification.[14][15] | Less scalable for large-quantity purification compared to flash chromatography. |
| ¹H & ¹³C NMR | Initial Identification | Provides a unique fingerprint for each isomer based on chemical shifts.[4][16] | Can be ambiguous; tautomerism may cause signal averaging.[17] |
| 2D NMR (NOESY/HMBC) | Unambiguous Structure Proof | Definitive assignment of connectivity and regiochemistry through-space or through-bond correlations.[18][19] | Requires more instrument time and expertise in spectral interpretation. |
| X-Ray Crystallography | Absolute Structure Proof | Provides definitive, unambiguous 3D structure in the solid state.[5][20] | Contingent on the ability to grow high-quality single crystals.[16] |
In-Depth Analysis with Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for distinguishing regioisomers in solution. While simple 1D spectra (¹H and ¹³C) provide initial clues, 2D NMR techniques are essential for an irrefutable assignment.
-
The Challenge of Tautomerism: In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to averaged signals for the C3 and C5 positions on the NMR timescale.[17] This can be overcome by performing low-temperature NMR experiments, which "freeze out" the individual tautomers, allowing for their distinct signals to be observed.[17]
-
The Power of NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for regioisomer assignment. It detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For a 1-substituted pyrazole, a cross-peak between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring provides definitive proof of that specific regioisomer. The absence of this correlation, and instead a correlation to the C3 proton, would confirm the alternative isomer.[18][19]
Definitive Proof with X-Ray Crystallography
When a definitive solid-state structure is required, for example, in pharmaceutical development or for understanding crystal packing, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unambiguous 3D map of the molecule's atomic positions, leaving no doubt as to the connectivity and regiochemistry.[4][5][21] While immensely powerful, its application depends on the successful growth of a suitable single crystal from the purified sample.[16]
Experimental Protocols: A Self-Validating System
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its Regioisomer
This protocol adapts the classic Knorr synthesis, which is known to produce a mixture of regioisomers when using a substituted hydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the crude solid by filtration, wash with cold ethanol, and dry. This crude product will be a mixture of the two primary regioisomers.
Separation of Regioisomers by Flash Column Chromatography
Materials:
-
Crude pyrazole mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane:Ethyl Acetate gradient)
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.[14]
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate).[14]
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing each pure, separated isomer and remove the solvent under reduced pressure.
Unambiguous Identification using 2D NOESY NMR
Objective: To definitively identify which isomer is which based on through-space proton correlations.
Procedure:
-
Prepare a reasonably concentrated NMR sample of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum for reference.
-
Set up and run a 2D NOESY experiment on each sample.
-
Data Analysis:
-
For Isomer A: Look for a NOESY cross-peak correlating the protons of the N-phenyl group (specifically the ortho-protons around 7.5 ppm) with the pyrazole ring proton at the C5 position. The presence of this correlation confirms the structure as 1,5-disubstituted.
-
For Isomer B: Look for a NOESY cross-peak correlating the N-phenyl protons with the pyrazole ring proton at the C3 position. This would confirm the 1,3-disubstituted regioisomer.
-
By following this synthesis-separation-identification workflow, a researcher can confidently navigate the complexities of pyrazole regiochemistry, ensuring the integrity and reproducibility of their scientific findings.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PubMed Central. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). ACS Publications. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Magnetic Resonance in Chemistry. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. [Link]
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Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). ACS Publications. [Link]
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Structure of chiral pyrazoles in the solid state and in solution. (n.d.). RSC Publishing. [Link]
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Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. (n.d.). ResearchGate. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). PubMed Central. [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to the Structural Analysis of Novel Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Scaffold
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, serves as a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds.[2] Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiepileptic properties.[3][4][5] The specific biological function of a pyrazole derivative is intrinsically linked to its three-dimensional structure and the nature of its substituents.[3] Therefore, the precise and unambiguous determination of their molecular structure is a critical step in the drug discovery and development process.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of novel pyrazole derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of analysis, where multiple techniques are used synergistically to build an unshakeable structural hypothesis.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
The comprehensive characterization of a novel pyrazole derivative rarely relies on a single technique. Instead, a combination of spectroscopic, diffraction, and computational methods is employed to build a complete picture of the molecule's identity, connectivity, and spatial arrangement.
Caption: A general workflow for the synthesis and structural characterization of pyrazole derivatives.
Spectroscopic Methods: The First Line of Inquiry
Spectroscopic techniques are the workhorses of structural analysis, providing foundational information about the molecular formula and atomic connectivity of a newly synthesized compound.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazole derivatives, it is indispensable for determining the substitution pattern and confirming the connectivity of the core ring and its side chains.[7][8]
-
Why It's Chosen: NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing long-range correlations between protons and carbons, which can definitively link different fragments of the molecule.[9] This is especially important for distinguishing between isomers, which are common in pyrazole synthesis.[8][9]
-
Self-Validating Protocol: The combination of 1D and 2D NMR spectra provides a self-validating dataset. For instance, a correlation observed in an HMBC spectrum between a specific proton and a distant carbon must be consistent with the chemical shifts and integration values observed in the 1D spectra.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (like N-H).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to analyze include the aromatic protons on the pyrazole ring and its substituents, and the N-H proton (if present), which often appears as a broad singlet at a high chemical shift.[10][11]
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30). This provides the chemical shift for each unique carbon atom in the molecule.
-
2D NMR (HMBC & HSQC):
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify which protons are directly attached to which carbons.
-
Acquire an HMBC spectrum to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for connecting molecular fragments. Careful analysis of HMBC cross-peaks can solve complex structural problems.[8][9]
-
-
Data Interpretation: Integrate all spectra to build the complete molecular structure. The observed chemical shifts and coupling constants should be compared with known values for similar pyrazole structures.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a crucial confirmation of its identity.[12]
-
Why It's Chosen: High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high precision (typically to four decimal places).[6][13] This allows for the unambiguous determination of the molecular formula, distinguishing it from other formulas that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.[14]
-
Self-Validating Protocol: The experimentally determined mass from HRMS must match the calculated mass for the proposed molecular formula. The isotopic pattern, especially for compounds containing elements like chlorine or bromine, provides a further layer of validation.[13]
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Formula Determination: Use the instrument's software to calculate the most likely elemental composition based on the highly accurate mass of the molecular ion peak.
Single-Crystal X-ray Crystallography: The Gold Standard
While spectroscopic methods provide evidence for a structure, single-crystal X-ray crystallography provides definitive proof.[15] It is the only technique that can directly observe the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[10][16]
-
Why It's Chosen: For novel compounds, particularly those with ambiguous stereochemistry or tautomeric forms, X-ray crystallography is unparalleled.[1][10] The resulting crystal structure provides irrefutable evidence of the molecule's constitution and conformation, which is critical for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.[15][17]
-
Self-Validating Protocol: The quality of a crystal structure is assessed by several internal metrics, such as the R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data). A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure.[16] Furthermore, the structure determined by X-ray crystallography must be consistent with the data obtained from NMR and MS.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the pyrazole derivative by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a diffractometer.[10][15]
-
Data Collection: The crystal is cooled (e.g., to 172 K) and irradiated with a monochromatic X-ray beam.[10] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns match closely.[16]
-
Data Analysis: The final refined structure provides a wealth of information, including atomic coordinates, bond lengths, angles, and details of intermolecular interactions like hydrogen bonds and π-π stacking.[16]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for representative pyrazole derivatives, illustrating the diversity in their solid-state packing.
| Parameter | 4-Iodo-1H-pyrazole[10] | (Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one[16] |
| Chemical Formula | C₃H₃IN₂ | C₂₁H₁₇N₃O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Key Intermolecular Forces | N-H···N hydrogen bonds forming catemeric chains[10][18] | N–H···O and C–H···O hydrogen bonds; C–H···π and π-π interactions[16] |
Computational Methods: The Predictive and Rationalizing Partner
Computational chemistry has become an indispensable tool that complements experimental data.[19] Techniques like Density Functional Theory (DFT) and molecular docking provide insights into the electronic properties, stability, and potential biological interactions of pyrazole derivatives.[4][11][12]
-
Why It's Chosen: Computational methods can predict properties that are difficult or time-consuming to measure experimentally. DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic properties, which can be compared with experimental data for validation.[4][12] Molecular docking predicts how a pyrazole derivative might bind to a biological target, such as an enzyme active site, guiding the design of more potent inhibitors.[4][20]
-
Self-Validating Protocol: The validity of a computational model is established by its ability to reproduce experimental results. For example, a DFT-calculated NMR spectrum should show a strong correlation with the experimental spectrum. Docking protocols can be validated by their ability to accurately reproduce the binding mode of a known ligand in a crystal structure ("re-docking").[20]
Caption: A typical workflow integrating DFT and molecular docking for pyrazole analysis.
Experimental Protocol: DFT and Molecular Docking
-
Structure Preparation: Build the 3D structure of the pyrazole derivative using molecular modeling software. The starting geometry can be based on the proposed structure from spectroscopic data.
-
DFT Geometry Optimization: Perform a geometry optimization using DFT, for example, with the B3LYP functional and a 6-31G(d,p) basis set.[4] This finds the lowest energy conformation of the molecule.
-
Property Calculation: Using the optimized geometry, perform calculations to predict properties like NMR chemical shifts (using the GIAO method), IR frequencies, and electronic properties (HOMO/LUMO energies).[4][12]
-
Molecular Docking:
-
Obtain the crystal structure of the biological target from a database like the Protein Data Bank (PDB), for example, COX-2 (PDB ID: 1CX2).[20]
-
Prepare the protein structure by removing water molecules, adding hydrogens, and defining the binding site.
-
Use docking software to predict the most favorable binding pose of the pyrazole derivative within the active site and calculate a binding score.[4][20]
-
Conclusion
The structural analysis of novel pyrazole derivatives is a multi-disciplinary endeavor that requires the judicious application of several powerful analytical techniques. Spectroscopic methods like NMR and MS provide the initial framework of atomic connectivity and molecular formula. Computational methods offer a powerful means to predict and rationalize molecular properties. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing the unambiguous three-dimensional structure. By integrating these techniques, researchers can confidently elucidate the structures of new chemical entities, a foundational requirement for advancing the fields of drug discovery and materials science. This integrated, self-validating approach ensures the scientific integrity and trustworthiness of the results, paving the way for the rational design of the next generation of pyrazole-based therapeutics.[15]
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- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure.
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters - ACS Publications.
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Structure Elucidation of a Pyrazolo[11][21]pyran Derivative by NMR Spectroscopy. (2007). PMC - NIH. Available at:
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Structure Elucidation of a Pyrazolo[11][21]pyran Derivative by NMR Spectroscopy. Available at:
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A Comparative Guide to Ligand Selection for the Sonogashira Coupling of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] For drug development professionals, the pyrazole motif is of particular interest due to its prevalence in a wide array of bioactive compounds. The ability to efficiently functionalize the pyrazole core, particularly through the introduction of alkynyl groups, opens up vast avenues for scaffold diversification and the exploration of new chemical space.
However, the Sonogashira coupling of pyrazoles is not without its challenges. As N-heterocycles, pyrazoles can coordinate to the palladium catalyst, leading to catalyst inhibition and diminished reaction efficiency.[3] This guide provides a comparative analysis of common ligand classes for the Sonogashira coupling of pyrazoles, offering insights into ligand selection, reaction optimization, and troubleshooting to enable researchers to navigate the complexities of this important transformation.
The Critical Role of Ligands in the Sonogashira Catalytic Cycle
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper co-catalyzed cycle. The ligand plays a crucial role in the palladium cycle, influencing the stability and reactivity of the palladium intermediates. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the ligand(s), undergoes oxidative addition with the halo-pyrazole. The electronic and steric properties of the ligand are critical here; electron-rich ligands can facilitate this step.[4]
-
Transmetalation: The terminal alkyne is activated by the copper(I) co-catalyst (or in copper-free protocols, by the palladium complex itself) to form a metal-acetylide. This acetylide is then transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. Bulky ligands can promote this final, product-releasing step.[4]
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
A Comparative Analysis of Ligand Classes for Pyrazole Coupling
The choice of ligand is paramount for a successful Sonogashira coupling with pyrazole substrates. The ideal ligand should stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and mitigate potential side reactions like catalyst inhibition and homocoupling of the alkyne.
Phosphine Ligands
Phosphine ligands are the most traditional and widely used class of ligands for the Sonogashira reaction. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Triphenylphosphine (PPh₃): While historically significant and often used in initial screening, PPh₃ can be suboptimal for challenging substrates like pyrazoles. It may require higher catalyst loadings and elevated temperatures.[5]
-
Bulky, Electron-Rich Phosphines (Buchwald-type Ligands): This class of ligands, such as XPhos, SPhos, and tBuBrettPhos, has revolutionized cross-coupling chemistry.[6][7] Their steric bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition.[4] For pyrazole substrates, these ligands can be highly effective by preventing the pyrazole nitrogen from coordinating to the palladium center and deactivating the catalyst.[3]
| Ligand | Key Features | Advantages for Pyrazole Coupling | Disadvantages |
| PPh₃ | Commercially available, inexpensive. | Suitable for simple, reactive substrates. | Often requires higher temperatures and catalyst loadings; less effective for complex pyrazoles. |
| P(t-Bu)₃ | Very bulky and electron-rich. | Can be effective in preventing catalyst inhibition. | Air-sensitive. |
| XPhos | Bulky biarylphosphine. | High reactivity, good for challenging substrates including heteroaryl chlorides.[7] | Higher cost. |
| SPhos | Bulky biarylphosphine with methoxy groups. | Excellent for hindered substrates, often allows for lower catalyst loadings.[7] | Higher cost. |
| tBuBrettPhos | Very bulky phosphine. | Shown to be highly effective for C-N coupling of pyrazoles with aryl triflates.[6][8] | Higher cost. |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, forming very stable bonds with transition metals.
-
Advantages: The strong Pd-NHC bond leads to highly stable and long-lived catalysts, often resulting in high turnover numbers.[3] This stability can be particularly advantageous when coupling with pyrazoles, as the robust ligand can prevent displacement by the substrate.
-
Considerations: While highly effective in many cross-coupling reactions, the application of NHCs in Sonogashira couplings has yielded mixed results in the past.[9] However, newer generations of NHC ligands have shown significant promise. Collaborative (NHC)-Cu and (NHC)-Pd complexes have been shown to be effective for the coupling of aryl bromides at low catalyst loadings in air.[10]
| Ligand Type | Key Features | Advantages for Pyrazole Coupling | Disadvantages |
| Standard NHCs (e.g., IPr, IMes) | Strong σ-donors, form stable complexes. | High catalyst stability, can prevent catalyst inhibition by pyrazole.[3] | Can sometimes be too strongly binding, hindering reductive elimination. |
| Mixed Phosphine/NHC Complexes | Combine features of both ligand classes. | Can exhibit synergistic effects, leading to high catalytic activity.[11] | Synthesis of mixed-ligand complexes can be more complex. |
Ligand-Free and Copper-Free Systems
In the spirit of green chemistry, significant effort has been devoted to developing Sonogashira protocols that minimize or eliminate the need for ligands and/or the copper co-catalyst.
-
Copper-Free Sonogashira: The copper co-catalyst is often implicated in the homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[3] Switching to a copper-free protocol can significantly reduce this unwanted byproduct.[2]
-
Ligand-Free Sonogashira: While seemingly advantageous, "ligand-free" protocols often rely on the solvent or other species in the reaction mixture to act as ligands. The reproducibility of these systems can be a concern. For pyrazole substrates, where catalyst inhibition is a primary issue, ligand-free approaches are generally not recommended.
Ligand Selection Workflow
Choosing the optimal ligand for a specific Sonogashira coupling of a pyrazole derivative depends on several factors, including the nature of the halide (I, Br, Cl, OTf), the steric and electronic properties of the pyrazole and the alkyne, and the desired reaction conditions (e.g., temperature, catalyst loading).
Caption: A decision-making workflow for selecting a suitable ligand.
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of pyrazole substrates. Optimization of the specific substrate, alkyne, and reaction conditions may be necessary.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling with a Phosphine Ligand
This protocol is adapted for a general 4-iodopyrazole substrate.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.1 eq.).
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
Reaction and Workup:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is suitable for pyrazole bromides and can minimize alkyne homocoupling.
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a vial, add the pyrazole bromide (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.02 eq.), and a bulky phosphine ligand like XPhos (0.02-0.04 eq.).
-
Add a suitable base, such as Cs₂CO₃ or K₃PO₄ (2.0 eq.).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Add the terminal alkyne (1.2-1.5 eq.).
Reaction and Workup:
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by pyrazole. 2. Poor quality reagents (water, oxygen). 3. Insufficient temperature for less reactive halides. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 2. Use anhydrous, degassed solvents and freshly distilled amine base. 3. Increase reaction temperature.[3] |
| Significant Alkyne Homocoupling | 1. Presence of oxygen. 2. Copper-catalyzed Glaser coupling. | 1. Ensure rigorous degassing of all reagents and maintain an inert atmosphere. 2. Switch to a copper-free protocol. 3. Add the alkyne slowly to the reaction mixture.[3] |
| Dehalogenation of Pyrazole | 1. Unsuitable base or solvent. 2. High reaction temperature. | 1. Screen different amine or inorganic bases. 2. Lower the reaction temperature if possible.[3] |
Conclusion
The Sonogashira coupling of pyrazoles is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. The success of this reaction is highly dependent on the judicious choice of ligand. While traditional phosphines like PPh₃ have their place, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, is often crucial for overcoming the challenges associated with N-heterocyclic substrates. N-heterocyclic carbene ligands also present a promising alternative, offering high catalyst stability. By understanding the role of the ligand in the catalytic cycle and carefully selecting the appropriate ligand based on the specific substrates and desired reaction conditions, researchers can unlock the full potential of the Sonogashira reaction for the functionalization of pyrazoles.
References
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-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)−Copper and −Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
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Dandia, A., Meena, P., & Meena, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(35), 21533-21564. [Link]
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Diercks, C. S., & Doye, S. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2011(27), 5235-5248. [Link]
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Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]
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Al-Masum, M., & Al-Zoubi, R. M. (2012). 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. Tetrahedron, 68(35), 7171-7179. [Link]
-
Gök, Y., Aktaş, A., & Özdemir, İ. (2015). Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. Transition Metal Chemistry, 40(7), 747-754. [Link]
-
Li, Y., Mao, J., & Zhang, Y. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 259-268. [Link]
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Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]
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Holzer, W., & Eller, G. A. (2011). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2011(7), 201-215. [Link]
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Espinet, P., & Echavarren, A. M. (2004). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Türker, F., Gök, Y., & Aktaş, A. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat Üniversitesi Mühendislik Bilimleri Dergisi, 34(2), 701-710. [Link]
-
Contrafatto, C., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes as Precursors for Potential Reactivators of Organophosphate-Inhibited Human Acetylcholinesterase. Molecules, 26(11), 3326. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Reddy, M. S., et al. (2012). Sonogashira cross-coupling of 4a–d with terminal alkynes. Tetrahedron Letters, 53(40), 5393-5396. [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Advanced Synthesis & Catalysis, 346(6), 611-616. [Link]
-
Karami, K., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Catalysis Letters, 144(11), 1946-1955. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-1,3-dimethyl-1H-pyrazole
For Immediate Reference: Core Disposal Directives
| Waste Stream | Collection Procedure | Container Requirements |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. | Sealable, chemically resistant container (e.g., HDPE). |
| Contaminated Labware | Triple rinse with a suitable solvent (e.g., ethanol or acetone). | Collect rinsate as liquid hazardous waste. |
| Liquid Waste (Solutions) | Collect in a designated hazardous liquid waste container. | Sealable, chemically resistant container (e.g., glass or HDPE). |
| Spill Debris | Absorb with inert material, collect in a sealed container. | Label as hazardous waste. |
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The synthesis of novel compounds like 4-ethynyl-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of kinase inhibitors, is a testament to this progress[1]. However, the journey from discovery to application necessitates a thorough understanding of the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of our personnel and the environment.
Understanding the Hazard Profile: A Synthesis of Pyrazole and Alkyne Moieties
To develop a robust disposal plan, we must first appreciate the chemical personality of this compound. This molecule combines the heterocyclic pyrazole core with a reactive terminal alkyne group.
-
The Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities[2][3][4][5]. While the pyrazole ring itself is relatively stable, substituted pyrazoles can present various health hazards. For instance, closely related compounds like 3,4-Dimethyl-1H-pyrazole Phosphate are classified as harmful if swallowed, cause serious eye irritation, and are suspected of damaging fertility or the unborn child, with potential for organ damage through prolonged or repeated exposure[6].
-
The Terminal Alkyne Group: The ethynyl group (-C≡CH) introduces a different set of potential hazards. Terminal alkynes can be flammable and, under certain conditions (e.g., in the presence of certain metals), can form explosive acetylides. While this compound is not explicitly classified as explosive, this reactivity potential necessitates careful handling and disposal to avoid inadvertent hazardous reactions.
Therefore, our disposal strategy must address the combined toxicological risks of a substituted pyrazole and the chemical reactivity of a terminal alkyne.
The Disposal Workflow: A Step-by-Step Protocol
This section outlines the procedural steps for the safe disposal of this compound in various forms.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Segregation and Collection of Waste
Proper segregation at the point of generation is critical to prevent accidental reactions and to ensure compliant disposal.
Solid Waste (Unused Reagent, Contaminated Solids):
-
Collection: Carefully transfer any solid waste into a designated, sealable, and chemically resistant hazardous waste container. Avoid generating dust.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
Liquid Waste (Reaction Mixtures, Solutions):
-
Collection: Collect all liquid waste containing this compound in a sealable, chemically resistant container (e.g., a glass or high-density polyethylene bottle).
-
Labeling: As with solid waste, label the container clearly with "Hazardous Waste," the chemical name, and an estimation of the concentration.
-
Storage: Store in a secondary containment tray in the designated hazardous waste area. Crucially, do not dispose of this chemical down the drain [7].
Contaminated Labware (Glassware, Needles, etc.):
-
Decontamination: Triple-rinse all contaminated labware with a suitable solvent such as ethanol or acetone.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After triple-rinsing, the labware can typically be disposed of through the appropriate channels for non-hazardous laboratory glass or sharps.
Managing Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collection: Carefully sweep up the absorbent material and any solid spill, and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
The Logic of Safe Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: Adherence to EPA and OSHA Guidelines
All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for hazardous waste operations[8][9]. It is the responsibility of the generator to properly characterize their waste and ensure it is managed in accordance with all applicable federal, state, and local regulations.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a procedural task; it is a cornerstone of a robust safety culture. By adhering to the guidelines outlined in this document for this compound, we uphold our commitment to the well-being of our researchers and the preservation of our environment. This proactive approach to waste management ensures that our pursuit of scientific advancement proceeds both ethically and safely.
References
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European Chemicals Agency (ECHA). (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]
-
Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ChemRxiv. (2022). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. Retrieved from [Link]
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Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. (2024). ResearchGate. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved from [Link]
-
3,5-Dimethyl-4-nitroso-1H-pyrazole. (n.d.). PMC. Retrieved from [Link]
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Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. Retrieved from [Link]
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Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. (2022). ChemRxiv. Retrieved from [Link]
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Common Hazards in Docks. (n.d.). Health and Safety Authority. Retrieved from [Link]
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). ResearchGate. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. (2024). RSC Publishing. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). R Discovery. Retrieved from [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. Retrieved from [Link]
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
SAFETY DATA SHEET. (2014). East Penn Manufacturing Co.. Retrieved from [Link]
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Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. (2022). MDPI. Retrieved from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Organic Letters Ahead of Print. (2026). ACS Publications. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-Ethynyl-1,3-dimethyl-1H-pyrazole
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Ethynyl-1,3-dimethyl-1H-pyrazole. As a specialized heterocyclic compound, understanding its potential hazards through the lens of structurally similar molecules is critical for ensuring personnel safety and procedural integrity within the laboratory environment. This document is designed to empower researchers with the knowledge to work confidently and safely.
Hazard Analysis: Understanding the Risk Profile
Based on data from similar pyrazole compounds, researchers should assume that this compound may be:
Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the final and crucial barrier between the researcher and potential chemical exposure.[6] The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves. Change immediately if contaminated.[7] | Safety glasses with side shields or chemical splash goggles.[8][9] | Standard lab coat. | Use in a certified chemical fume hood is required. |
| Solution Preparation and Transfers | Double-gloved with nitrile gloves.[7] | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[8][9] | Chemical-resistant lab coat or gown. | All operations should be performed in a certified chemical fume hood.[4] |
| Running Reactions and Work-up | Double-gloved with nitrile gloves.[7] | Chemical splash goggles and a face shield.[8][9] | Chemical-resistant lab coat or gown. | Operations must be conducted within a certified chemical fume hood. |
| Waste Disposal | Double-gloved with nitrile gloves.[7] | Chemical splash goggles. | Chemical-resistant lab coat or gown. | Work within a well-ventilated area, preferably a fume hood. |
The Rationale Behind the Recommendations:
-
Hand Protection: Double-gloving provides an extra layer of protection against potential tears or permeation. Nitrile gloves are generally recommended for their broad chemical resistance. It is crucial to change gloves frequently, especially after any known or suspected contact with the chemical.[7]
-
Eye and Face Protection: Standard safety glasses protect against projectiles, but chemical splash goggles are essential to guard against splashes and aerosols.[4][8] A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing.[9]
-
Protective Clothing: A chemical-resistant lab coat or gown is imperative to protect the skin and personal clothing from contamination.[10]
-
Respiratory Protection: Due to the potential for respiratory irritation and the ethynyl group which can sometimes imply reactivity, all handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. The following diagram illustrates the recommended procedure for handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of all chemicals being used.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow indicator).
-
Assemble all necessary equipment (spatulas, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a containment glove box.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the solid material gently to avoid creating dust.[11]
-
If transferring the solid, do so carefully to minimize the generation of airborne particles.
-
-
In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container capped or covered as much as possible during the procedure.
-
-
Accidental Spills:
-
In the event of a small spill within the fume hood, absorb the material with a chemically inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled waste container.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing boats, gloves, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount of this chemical down the drain.[11]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
In case of exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- ChemicalBook. (2025, July 19). Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate - Safety Data Sheet.
- Biosynth & Carbosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Pfizer. (2011, June 16). MATERIAL SAFETY DATA SHEET.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- ECHA. (2023, August 12). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. European Chemicals Agency.
- MedChemExpress. (2024, March 18). Ethyl 3-amino-1H-pyrazole-4-carboxylate-SDS.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Manufacturing Chemist.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
